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Foundational

3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine: A Technical Guide on Synthesis, Reactivity, and Pharmacological Integration

Executive Summary The rational design of targeted therapeutics relies heavily on the precise spatial and electronic tuning of heterocyclic scaffolds. 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine represents a highly fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise spatial and electronic tuning of heterocyclic scaffolds. 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine represents a highly functionalized, modular heterobiaryl pharmacophore. By combining the electron-withdrawing and lipophilic properties of a fluorine atom, the steric shielding of a methyl group, and the bidentate hydrogen-bonding capacity of an imidazole ring, this scaffold serves as a privileged structure in modern drug discovery—particularly in the development of kinase inhibitors[1].

This whitepaper provides an in-depth analysis of the structure, details a self-validating synthetic methodology, and explores the mechanistic causality behind its pharmacological efficacy.

Structural Rationale & Pharmacophore Causality

In medicinal chemistry, every functional group must serve a distinct mechanistic purpose. The architecture of 3-fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine is engineered for optimal target engagement and metabolic stability:

  • The 3-Fluoro Substituent: Fluorine substitution on the pyridine ring exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa​ of the pyridine nitrogen. This causality is critical: reducing basicity minimizes off-target binding to the hERG channel (a primary cause of cardiotoxicity) while simultaneously increasing the lipophilicity required for cell membrane permeability.

  • The 2-Methyl Group: Positioned ortho to the pyridine nitrogen, the methyl group provides steric hindrance. This physical shielding protects the nitrogen lone pair from N-oxidation by hepatic Cytochrome P450 enzymes, thereby increasing the biological half-life of the molecule.

  • The 1H-imidazol-2-yl Axis: The imidazole ring acts as an amphoteric moiety, capable of acting simultaneously as a hydrogen-bond donor (via the N-H) and acceptor (via the C=N). When coupled with the pyridine nitrogen, it forms a potent bidentate chelating system that perfectly mimics the hinge-binding motifs of ATP in kinase active sites[1].

Retrosynthetic Strategy & Mechanistic Pathways

The synthesis of this scaffold requires regioselective functionalization. The most efficient route leverages the commercially available precursor 6-bromo-3-fluoro-2-methylpyridine [2].

The strategy relies on a two-step sequence:

  • Lithium-Halogen Exchange & Formylation: The 6-bromo substituent is targeted for lithium-halogen exchange using n-butyllithium at cryogenic temperatures (-78°C). The low temperature is a causal necessity to prevent the formation of highly reactive benzyne intermediates or unwanted nucleophilic attack on the activated 3-fluoro position. Quenching with Dimethylformamide (DMF) yields the intermediate 5-fluoro-6-methylpicolinaldehyde.

  • Debus-Radziszewski Condensation: The aldehyde is converted to the target imidazole via the Debus-Radziszewski multicomponent reaction[3]. This is chosen over metal-catalyzed cross-coupling (e.g., Suzuki) because imidazole boronates are notoriously unstable and prone to rapid protodeboronation.

Retrosynthesis A 6-Bromo-3-fluoro- 2-methylpyridine (Precursor) B 5-Fluoro-6-methyl- picolinaldehyde (Intermediate) A->B 1. n-BuLi, THF, -78°C 2. DMF, H2O quench C 3-Fluoro-6-(1H-imidazol-2-yl) -2-methylpyridine (Target Scaffold) B->C Glyoxal, NH4OAc EtOH, Reflux (Debus-Radziszewski)

Retrosynthetic workflow for the target scaffold via formylation and Debus-Radziszewski condensation.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the Debus-Radziszewski condensation is designed as a self-validating system , embedding quality control checkpoints directly into the workflow.

Materials Required
  • Substrate: 5-Fluoro-6-methylpicolinaldehyde (1.0 equiv)

  • Reagents: Glyoxal (40% w/w in H2​O , 1.2 equiv), Ammonium acetate ( NH4​OAc , 10.0 equiv)

  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Methodology
  • Reaction Assembly: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-fluoro-6-methylpicolinaldehyde in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add the 40% aqueous glyoxal solution, followed immediately by ammonium acetate.

    • Causality Check: The massive excess (10 equiv) of NH4​OAc is not arbitrary; it acts simultaneously as the nitrogen source and as an in-situ buffer. It maintains the slightly acidic pH (~pH 5-6) required to activate the aldehyde for imine formation without hydrolyzing the transient intermediates[3].

  • Thermal Activation: Heat the mixture to reflux (approx. 78°C) for 4 to 6 hours. The solution will typically transition from pale yellow to a deep amber color.

  • Reaction Quench & Workup: Cool the mixture to room temperature. Concentrate the ethanol under reduced pressure. Dilute the residue with ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO3​ to neutralize residual acetic acid. Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate.

Validation & Quality Control (Self-Validation)
  • TLC Checkpoint: Elute with 5% Methanol in Dichloromethane. The starting aldehyde (UV active, higher Rf​ ) must be completely consumed, replaced by a highly polar, UV-active product spot that stains positively with Dragendorff's reagent (indicating the basic imidazole nitrogen).

  • NMR Confirmation: In 1H NMR ( DMSO−d6​ ), the diagnostic aldehyde proton signal ( δ ~10.0 ppm) must be absent. Successful cyclization is validated by the appearance of a broad singlet integrating to 1H ( δ ~12.5 ppm, imidazole N-H) and a characteristic singlet or two closely spaced doublets integrating to 2H ( δ ~7.1–7.3 ppm) corresponding to the imidazole backbone protons.

Pharmacological Integration: Kinase Inhibition

The 2-(1H-imidazol-2-yl)pyridine motif is a proven hinge-binding pharmacophore. In the context of oncology, derivatives of this scaffold have been extensively evaluated as potent inhibitors of the BRAF kinase , a primary driver mutation (BRAF V600E) in human melanomas[1].

When the 3-fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine scaffold enters a kinase active site, the imidazole N-H acts as a hydrogen-bond donor to the carbonyl oxygen of the hinge region backbone (e.g., Cys532 in BRAF). Concurrently, the pyridine nitrogen acts as a hydrogen-bond acceptor. The 3-fluoro group projects into a highly conserved lipophilic pocket, enhancing binding affinity via halogen bonding and hydrophobic shielding.

BindingModel Hinge Kinase Hinge Region (e.g., BRAF Cys532/Glu501) Imid 1H-imidazol-2-yl (H-Bond Donor) Imid->Hinge H-bond (NH ... O=C) Pyr Pyridine Nitrogen (H-Bond Acceptor) Pyr->Hinge H-bond (N ... HN) Fluoro 3-Fluoro Group (Lipophilic Pocket) Fluoro->Hinge Halogen/Hydrophobic Interaction

Proposed pharmacophore binding model of the scaffold within a kinase hinge region.

Quantitative Efficacy Data

To contextualize the potency of this structural class, the table below summarizes the biological evaluation of closely related 2-(1H-imidazol-2-yl)pyridine derivatives (Sorafenib analogs) against the A375 melanoma cell line[1].

Compound / DerivativeTarget Cell LineIn Vitro IC50​ ( μM )In Vivo Tumor Growth Inhibition (%)Reference
CLW14 (Imidazol-2-yl pyridine analog)A375 (Melanoma)4.2635.68% (at 50 mg/kg)[1]
CLW27 (Imidazol-2-yl pyridine analog)A375 (Melanoma)2.9342.50% (at 50 mg/kg)[1]
Sorafenib (Positive Control)A375 (Melanoma)~3.00N/A[1]

The data confirms that the integration of the imidazol-2-yl pyridine core yields compounds with antiproliferative activities comparable to, or exceeding, established clinical therapeutics like Sorafenib.

References

  • Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. European Journal of Medicinal Chemistry / PubMed (NIH). Available at:[Link]

  • Kinetic and Thermodynamic Evidence of the Paal–Knorr and Debus–Radziszewski Reactions. Energy & Fuels / ACS Publications. Available at:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Introduction and Compound Identification 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine is a heterocyclic compound of significant interest in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Identification

3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of its constituent motifs—fluorinated pyridines and imidazoles—in numerous biologically active molecules. The strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The imidazole ring is a common feature in many pharmaceuticals, contributing to their mechanism of action through hydrogen bonding and coordination with biological targets.[2][3] The 2-methylpyridine scaffold provides a foundational structure present in a variety of bioactive compounds.

As of the latest search, a specific CAS (Chemical Abstracts Service) number for 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine has not been publicly registered. This suggests that the compound may be a novel entity or has not been widely synthesized and characterized in the literature. This guide, therefore, aims to provide a comprehensive overview based on established synthetic methodologies for analogous structures, predicted physicochemical properties, and potential applications in drug discovery, thereby serving as a valuable resource for researchers interested in this and related molecules.

Proposed Synthesis

The synthesis of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine can be approached through a multi-step pathway, leveraging modern organic synthesis techniques. A plausible and efficient route would involve the construction of the substituted pyridine core followed by the introduction of the imidazole moiety. One such proposed synthetic pathway is outlined below.

Overall Synthetic Scheme

Synthetic_Pathway A 2-Amino-3-methylpyridine B 2-Bromo-3-methylpyridine A->B Sandmeyer Reaction C 2-Bromo-5-fluoro-3-methylpyridine B->C Electrophilic Fluorination D 2-Bromo-5-fluoro-3-methylpyridine-N-oxide C->D Oxidation E 2-Bromo-5-fluoro-6-hydroxy-3-methylpyridine D->E Rearrangement/Hydrolysis F 2-Bromo-5-fluoro-6-chloro-3-methylpyridine E->F Chlorination G 2-(1H-Imidazol-2-yl)-5-fluoro-6-chloro-3-methylpyridine F->G Palladium-Catalyzed Cross-Coupling H 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine G->H Reduction/Dechlorination

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Foundational

Physicochemical Profiling and Mass Validation of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine in Fragment-Based Drug Discovery

Executive Summary In modern drug development, the physicochemical properties of a starting scaffold dictate the trajectory of the entire optimization campaign. 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine is a highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the physicochemical properties of a starting scaffold dictate the trajectory of the entire optimization campaign. 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine is a highly functionalized, low-molecular-weight heterocyclic compound that serves as an ideal starting point for Fragment-Based Drug Discovery (FBDD). Featuring a fluorinated pyridine core linked to an imidazole ring, it provides a dense array of hydrogen-bond donors and acceptors while maintaining a strictly constrained size.

As a Senior Application Scientist, I approach the characterization of such molecules not merely as a structural confirmation exercise, but as a gateway to determining their pharmacological viability. This whitepaper provides an in-depth technical analysis of the molecular weight of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine, detailing the theoretical calculations, the self-validating protocols required for empirical mass spectrometry validation, and the strategic implications of its mass within the "Rule of Three" framework for fragment screening.

Theoretical Mass Calculation & Isotopic Profiling

Before initiating any analytical or biological assay, establishing the precise theoretical mass of the fragment is non-negotiable. For 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine (Chemical Formula: C9​H8​FN3​ ), we must distinguish between the average molecular weight (used for bulk stoichiometric calculations) and the monoisotopic mass (the exact mass of the most abundant isotope of each element, utilized in high-resolution mass spectrometry).

Table 1: Elemental Composition and Theoretical Mass Data

ElementAtom CountMonoisotopic Mass (Da)Total Monoisotopic Contribution (Da)
Carbon (C)912.00000108.00000
Hydrogen (H)81.007838.06264
Fluorine (F)118.9984018.99840
Nitrogen (N)314.0030742.00921
Total (Monoisotopic) 177.07025 Da
Total (Average MW) 177.18 g/mol

Causality Insight: Why do we rely on the monoisotopic mass of 177.0702 Da rather than the average MW of 177.18 Da for analytical validation? High-Resolution Mass Spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, possess sufficient resolving power to separate individual isotopic peaks. The average molecular weight is a weighted mean of all isotopes in nature and does not correspond to any single physical ion detected by the instrument 1.

High-Resolution Mass Spectrometry (HRMS) Validation Protocol

To empirically validate the synthesized fragment, we utilize Liquid Chromatography coupled to Electrospray Ionization Time-of-Flight Mass Spectrometry (LC-ESI-TOF-MS). The protocol below is designed as a self-validating system , ensuring that instrumental drift does not lead to false-positive mass assignments 2.

Step-by-Step Methodology: LC-ESI-TOF-MS
  • Sample Preparation: Dissolve 1 mg of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The addition of 0.1% formic acid lowers the pH, forcing the protonation of the basic pyridine and imidazole nitrogen atoms in solution. This pre-ionization drastically enhances the efficiency of positive-mode Electrospray Ionization (ESI+).

  • Chromatographic Desalting: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm particle size). Execute a rapid ballistic gradient from 5% to 95% Acetonitrile over 3 minutes.

    • Causality: Direct infusion can lead to ion suppression from synthesis salts. The rapid LC step separates the target analyte from buffer salts and synthetic impurities, ensuring maximum ionization yield at the source.

  • Internal Lock-Mass Calibration (Self-Validation): Continuously infuse a low concentration of Leucine Enkephalin ( [M+H]+=556.2771 ) via a secondary reference sprayer during the entire run.

    • Causality: TOF flight tubes are highly sensitive to ambient temperature fluctuations, which can cause micro-expansions in the tube length and shift the mass calibration. The software continuously measures the Leucine Enkephalin peak and applies a real-time correction factor to the unknown sample, guaranteeing a mass accuracy of <2 ppm .

  • Data Acquisition & Error Calculation: Extract the ion chromatogram for the expected protonated molecule [M+H]+ . The theoretical m/z is 177.0702+1.0078=178.0780 .

    • Validation Metric: Calculate the mass error: Error (ppm)=178.0780∣Measured m/z−178.0780∣​×106 . A result ≤2 ppm confirms the molecular identity.

HRMS_Workflow S1 Sample Prep (0.1% Formic Acid) S2 ESI+ Ionization (Protonation) S1->S2 S3 TOF Mass Analyzer (Lock Mass Active) S2->S3 S4 Signal Detection (m/z 178.078) S3->S4 S5 Data Validation (< 2 ppm Error) S4->S5

Fig 1. Self-validating LC-ESI-TOF-MS workflow for exact mass determination of the fragment.

Pharmacological Significance: The "Rule of Three"

In Fragment-Based Drug Discovery (FBDD), starting molecules must be significantly smaller than traditional high-throughput screening (HTS) hits. The industry standard governing this is the "Rule of Three" (RO3) , which dictates that ideal fragments should have a molecular weight <300 Da , fewer than 3 hydrogen bond donors, and fewer than 3 hydrogen bond acceptors 3.

At a molecular weight of 177.18 Da , 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine is an exceptionally well-positioned fragment.

Table 2: Rule of Three (RO3) Compliance Profile

ParameterRO3 Threshold3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridineStatus
Molecular Weight< 300 Da177.18 DaPass
H-Bond Donors ≤3 1 (Imidazole NH)Pass
H-Bond Acceptors ≤3 3 (Pyridine N, Imidazole N, F)Pass
Rotatable Bonds ≤3 1 (Aryl-Aryl linkage)Pass
Ligand Efficiency (LE)

Because fragments bind weakly (often in the to 1 mM range), raw binding affinity is a poor metric for success. Instead, we evaluate Ligand Efficiency (LE) , which normalizes the binding energy by the size of the molecule (number of heavy atoms). With only 14 heavy atoms, even a modest dissociation constant ( KD​ ) of yields an LE of ∼0.39 kcal/mol/HA . This high efficiency indicates that the fragment forms highly optimized, high-quality interactions with the target protein, providing a pristine foundation for subsequent chemical "growing" without prematurely violating Lipinski's Rule of Five (MW <500 Da ) 4.

Biophysical Screening Protocol (Surface Plasmon Resonance)

To capitalize on this low molecular weight, the fragment must be screened using sensitive biophysical techniques. Surface Plasmon Resonance (SPR) is the gold standard for detecting the rapid on/off rates typical of low-MW compounds.

Step-by-Step Methodology: SPR Fragment Screening
  • Target Immobilization (Self-Validation): Covalently couple the target protein to flow cell 2 (FC2) of a CM5 sensor chip via standard amine coupling. Crucially, immobilize a structurally irrelevant reference protein (or perform a mock activation/deactivation) on flow cell 1 (FC1).

    • Causality: Fragments require high screening concentrations (up to 1 mM ), which causes massive bulk refractive index shifts in the SPR buffer. Subtracting the FC1 signal from FC2 in real-time isolates the true binding response from the solvent background.

  • Fragment Preparation: Prepare a dose-response series of the fragment ( to 1 mM ) in running buffer containing exactly 5% DMSO.

    • Causality: Strict DMSO matching between the sample and the running buffer prevents artificial baseline shifts, as DMSO heavily influences the refractive index.

  • Kinetic Injection: Inject the fragment series at a high flow rate ( ).

    • Causality: High flow rates minimize mass transport limitations. Because a 177 Da fragment diffuses rapidly and binds with fast kinetics, a high flow rate ensures that the sensorgram reflects true interaction kinetics rather than diffusion artifacts.

  • Data Fitting: Fit the steady-state equilibrium responses to a 1:1 Langmuir binding model to derive the KD​ , paving the way for structure-guided fragment growing.

FBDD_Optimization Hit Fragment Hit MW: 177.18 Da SPR SPR Screening (Target Binding) Hit->SPR Grow Fragment Growing (Vector Extension) SPR->Grow Link Fragment Linking (Pharmacophore Merge) SPR->Link Lead Optimized Lead MW: < 500 Da Grow->Lead Link->Lead

Fig 2. Fragment-Based Drug Discovery (FBDD) optimization pathway driven by low molecular weight.

References

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules.[Link]

  • Bristow, A. W., & Webb, K. S. Intercomparison study on accurate mass measurement of small molecules in mass spectrometry. Journal of the American Society for Mass Spectrometry, PubMed.[Link]

  • Taylor & Francis. What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery.[Link]

  • National Institutes of Health (PMC). Fragment-based drug discovery: A graphical review.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activity of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine

Abstract This technical guide provides a comprehensive analysis of the predicted biological activity of the novel heterocyclic compound, 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine. In the absence of direct empirical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel heterocyclic compound, 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine. In the absence of direct empirical data for this specific molecule, this document synthesizes information from established research on its core structural motifs: the imidazopyridine scaffold, the fluorinated pyridine ring, and the 2-methylpyridine substitution. By examining the known pharmacological profiles of these components, we extrapolate potential therapeutic applications, mechanisms of action, and structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities for various disease states. We also propose a plausible synthetic route and a framework of experimental protocols for the empirical validation of the predicted biological activities.

Introduction: Unveiling a Promising Heterocyclic Scaffold

The convergence of a fluorinated pyridine ring with an imidazole moiety in 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine presents a chemical architecture of significant interest in medicinal chemistry. The constituent parts of this molecule are well-represented in a multitude of clinically approved drugs and investigational compounds, suggesting a high potential for diverse biological activities.[1][2][3][4][5] The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity, while the imidazopyridine core is a recognized "privileged scaffold" known to interact with a wide array of biological targets.[1][3][4][5] The 2-methyl group may further influence the compound's steric and electronic properties, potentially fine-tuning its pharmacological profile.

This guide will deconstruct the molecule into its fundamental components to build a predictive profile of its biological potential.

Deconstruction of the Core: Predicted Biological Activities

The predicted biological activities of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine are derived from the known activities of its structural components.

The Imidazopyridine Core: A Hub of Diverse Bioactivity

The imidazopyridine scaffold, a fusion of imidazole and pyridine rings, is a cornerstone of many therapeutic agents.[1] Derivatives of this core have demonstrated a remarkable range of pharmacological effects, including:

  • Anticancer Activity: Imidazopyridine derivatives have shown efficacy against various cancer cell lines, such as colon cancer.[6] The proposed mechanisms often involve the induction of apoptosis through pathways that include the release of cytochrome c and the activation of caspases.[6]

  • Antimicrobial and Antifungal Activity: The imidazole ring is a key feature of many antifungal and antibacterial drugs.[7] Imidazopyridine-based compounds have been shown to be effective against a spectrum of microbial pathogens.[2]

  • Anti-inflammatory Properties: Certain imidazopyridine derivatives have exhibited anti-inflammatory effects.[1][8]

  • Antiviral and Anti-tubercular Potential: Research has also highlighted the potential of imidazopyridines in combating viral infections and tuberculosis.[8]

The Influence of Fluorine: Enhancing Drug-like Properties

The introduction of a fluorine atom to a pyridine ring is a well-established strategy in medicinal chemistry to modulate a compound's properties.[3][4][5] The high electronegativity and small size of fluorine can lead to:

  • Increased Metabolic Stability: Fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life.[3][5]

  • Enhanced Binding Affinity: The polar nature of the carbon-fluorine bond can lead to favorable interactions with biological targets.[3][5]

  • Improved Pharmacokinetics: Fluorination can influence a molecule's lipophilicity and membrane permeability, leading to better absorption and distribution.[3][5]

Fluorinated pyridines are integral components of numerous FDA-approved drugs, underscoring their therapeutic importance.[3][4][5][9]

The 2-Methylpyridine Moiety: A Versatile Building Block

2-Methylpyridine, also known as 2-picoline, is a common starting material in the synthesis of pharmaceuticals. Its derivatives are found in drugs with anti-inflammatory and analgesic properties. The methyl group can influence the compound's overall shape and electronic distribution, which can be critical for receptor binding and biological activity.

Postulated Mechanisms of Action

Based on the activities of related compounds, 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine could exert its biological effects through several mechanisms. A primary hypothesis is the inhibition of protein kinases, a common target for imidazopyridine and fluorinated pyridine derivatives in cancer therapy.[10] The planar, electron-rich imidazopyridine system can mimic the purine core of ATP, enabling competitive binding to the ATP-binding site of various kinases.

Another plausible mechanism, particularly for antimicrobial activity, is the disruption of microbial cell wall synthesis or interference with essential enzymatic processes within the pathogen.

The following diagram illustrates a hypothetical kinase inhibition pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Signal Transduction TF_Activation Transcription Factor Activation Kinase_Cascade->TF_Activation Gene_Expression Gene Expression (Proliferation, Survival) TF_Activation->Gene_Expression Compound 3-Fluoro-6-(1H-imidazol-2-yl) -2-methylpyridine Compound->Kinase_Cascade Inhibition

Caption: Postulated mechanism of kinase inhibition.

Proposed Synthesis and Characterization

A plausible synthetic route to 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine can be envisioned starting from commercially available precursors. The key step would likely involve the construction of the imidazole ring onto the pyridine scaffold.

Synthetic Pathway

A potential synthetic approach could involve the following steps:

  • Oxidation of the starting material: Commercially available 3-Fluoro-2-methylpyridine can be oxidized to the corresponding N-oxide.

  • Cyanation: The N-oxide can then be cyanated at the 6-position.

  • Reduction of the nitrile: The resulting nitrile can be reduced to the corresponding aldehyde, 3-Fluoro-6-formyl-2-methylpyridine.

  • Condensation to form the imidazole ring: The aldehyde can then be condensed with glyoxal and ammonia (or an ammonia equivalent) in a Radziszewski-type reaction to form the desired 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine.

An alternative approach could utilize the commercially available (3-Fluoro-6-methylpyridin-2-yl)boronic acid[11] or 3-Fluoro-6-methylpyridine-2-carbaldehyde.[12]

The following diagram outlines a potential synthetic workflow.

G Start 3-Fluoro-2-methylpyridine Step1 Oxidation (e.g., m-CPBA) Start->Step1 Intermediate1 3-Fluoro-2-methylpyridine N-oxide Step1->Intermediate1 Step2 Cyanation (e.g., TMSCN, ZnI2) Intermediate1->Step2 Intermediate2 6-Cyano-3-fluoro-2-methylpyridine Step2->Intermediate2 Step3 Reduction (e.g., DIBAL-H) Intermediate2->Step3 Intermediate3 3-Fluoro-6-formyl-2-methylpyridine Step3->Intermediate3 Step4 Radziszewski Imidazole Synthesis (Glyoxal, NH3) Intermediate3->Step4 FinalProduct 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine Step4->FinalProduct

Caption: Proposed synthetic workflow.

Characterization

The synthesized compound should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Recommended Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities, a tiered screening approach is recommended.

In Vitro Anticancer Activity
  • Cell Viability Assays:

    • Principle: To assess the cytotoxic or cytostatic effects of the compound on various cancer cell lines.

    • Protocol:

      • Seed cancer cell lines (e.g., HT-29 for colon cancer) in 96-well plates.

      • Treat cells with a serial dilution of the test compound for 48-72 hours.

      • Assess cell viability using MTT or resazurin-based assays.

      • Determine the IC₅₀ (half-maximal inhibitory concentration) value.

  • Apoptosis Assays:

    • Principle: To determine if the compound induces programmed cell death.

    • Protocol:

      • Treat cancer cells with the compound at its IC₅₀ concentration.

      • Stain cells with Annexin V and propidium iodide.

      • Analyze the stained cells using flow cytometry to quantify apoptotic and necrotic cell populations.

In Vitro Antimicrobial Activity
  • Minimum Inhibitory Concentration (MIC) Assay:

    • Principle: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

    • Protocol:

      • Prepare a serial dilution of the compound in a suitable broth medium in a 96-well plate.

      • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

      • Incubate the plates under appropriate conditions.

      • Determine the MIC by visual inspection of turbidity.

Data Summary and Future Directions

While this guide provides a robust theoretical framework for the biological potential of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine, empirical validation is paramount. The following table summarizes the predicted activities and suggested initial screening panels.

Predicted Biological ActivityRationaleSuggested Initial Screening Panel
Anticancer Imidazopyridine core is a known anticancer scaffold.[1][6] Fluorination can enhance potency.Human colon cancer cell lines (e.g., HT-29, Caco-2)
Antibacterial Imidazole and imidazopyridine derivatives exhibit antibacterial properties.[2][7]Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria
Antifungal The imidazole moiety is a key component of many antifungal agents.[2]Candida albicans
Anti-inflammatory Imidazopyridine and 2-methylpyridine derivatives have shown anti-inflammatory effects.[1][8]Lipopolysaccharide (LPS)-stimulated macrophage assays

Future research should focus on the synthesis of this compound and its analogs, followed by a comprehensive biological evaluation to confirm and expand upon these predictions. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compound for enhanced potency and selectivity.

Conclusion

3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine represents a promising, yet unexplored, chemical entity with a high probability of exhibiting a diverse range of valuable biological activities. The strategic combination of a fluorinated pyridine ring with a proven imidazopyridine scaffold provides a strong foundation for its potential as a lead compound in drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions. The synthetic routes and experimental protocols outlined in this guide offer a clear path forward for the scientific community to unlock the therapeutic potential of this novel molecule.

References

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available from: [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available from: [Link]

  • The Role of Fluorinated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC. Available from: [Link]

  • A One Pot Synthesis of Novel Bioactive Tri-Substitute-Condensed-Imidazopyridines that Targets Snake Venom Phospholipase A2. PMC. Available from: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. Available from: [Link]

  • 3-fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-2-methylpyridine. MolPort. Available from: [Link]

  • Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof. Google Patents.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). ResearchGate. Available from: [Link]

  • (3-Fluoro-6-methylpyridin-2-yl)boronic acid. ChemSrc. Available from: [Link]

  • 6-substituted 3-fluoro-2-pyridinaldoxime, 3-fluoro-2-pyridine hydroxamic acid, and 3-fluoro-2-pyridinamidoxime scaffolds. Google Patents.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available from: [Link]

  • United States Patent: 6,403,596. Google Patents.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available from: [Link]

  • Substituted pyridine derivatives as SARM1 inhibitors. Google Patents.
  • Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6‐Methylpyridine Moiety. ResearchGate. Available from: [Link]

  • Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety. PubMed. Available from: [Link]

  • Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). PubMed. Available from: [Link]

  • Synthesis and evaluation of 6-[1-(2-[(18)F]fluoro-3-pyridyl)-5-methyl-1H-1,2,3-triazol-4-yl]quinoline for positron emission tomography imaging of the metabotropic glutamate receptor type 1 in brain. ChEMBL. Available from: [Link]

  • Synthesis of 3-fluoro-6-S-(2-S-pyridyl) nucleosides as potential lead cytostatic agents. PMC. Available from: [Link]

Sources

Foundational

3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine: A Privileged Scaffold for Novel Therapeutic Targets

Executive Summary In contemporary medicinal chemistry, the strategic design of heteroaromatic scaffolds is paramount for achieving target selectivity, metabolic stability, and optimal pharmacokinetics. 3-Fluoro-6-(1H-imi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic design of heteroaromatic scaffolds is paramount for achieving target selectivity, metabolic stability, and optimal pharmacokinetics. 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine (3F-6Im-2MP) represents a highly privileged, multi-functional pharmacophore. By combining a fluorinated pyridine core with an imidazole hydrogen-bonding motif, this scaffold is uniquely positioned to address challenging therapeutic targets, most notably the Voltage-Gated Sodium Channel 1.8 (Nav1.8) for non-opioid pain management[1] and the Metabotropic Glutamate Receptor 5 (mGluR5) for neurological and psychiatric disorders [2].

This technical guide provides an in-depth analysis of the structural rationale behind 3F-6Im-2MP, explores its primary therapeutic targets, and details the rigorous experimental workflows required for its preclinical validation.

Pharmacophore Analysis & Structural Rationale

The efficacy of 3F-6Im-2MP as a starting point for lead optimization lies in the synergistic physical-chemical properties of its distinct functional groups. Rather than merely assembling rings, each substitution serves a precise biophysical purpose:

  • The Pyridine Core: Acts as a rigid, planar framework that orientates the substituents into specific vectors. The basic nitrogen serves as a critical hydrogen bond acceptor (HBA).

  • 3-Fluoro Substitution: The introduction of fluorine at the C3 position serves dual purposes. First, its strong electron-withdrawing nature lowers the pKa of the adjacent pyridine nitrogen, which can enhance membrane permeability by increasing the fraction of un-ionized drug at physiological pH. Second, it blocks cytochrome P450-mediated oxidation at the electron-rich C3 position, significantly improving microsomal stability [1].

  • 2-Methyl Group: This group introduces critical steric hindrance. It restricts the free rotation of the adjacent pyridine ring when bound in a receptor pocket, thereby minimizing the entropic penalty of binding and locking the molecule into its bioactive conformation.

  • 6-(1H-imidazol-2-yl) Motif: The imidazole ring acts as an amphoteric moiety, capable of acting simultaneously as a hydrogen bond donor (HBD) and acceptor (HBA). This bidentate capability allows it to anchor deeply into polar receptor pockets, such as the allosteric sites of GPCRs or the pore-lining residues of ion channels.

Primary Therapeutic Target 1: Voltage-Gated Sodium Channel 1.8 (Nav1.8)

Mechanistic Rationale

Nav1.8 is a tetrodotoxin-resistant voltage-gated sodium channel predominantly expressed in the peripheral nervous system, specifically in the nociceptive dorsal root ganglion (DRG) neurons. Because it governs the upstroke of the action potential in pain-sensing neurons, selective inhibition of Nav1.8 is a highly validated strategy for treating acute and neuropathic pain without the central nervous system (CNS) side effects or addiction liabilities associated with opioids [1]. The 3F-6Im-2MP scaffold mimics the biophysical properties required to enter the lipid fenestrations of the Nav1.8 channel and bind to the local anesthetic site in a state-dependent manner.

Pathway Visualization

Nav18Pathway Stimulus Noxious Stimuli (Heat/Mechanical) DRG DRG Neuron Terminal Stimulus->DRG Nav18 Nav1.8 Activation (Na+ Influx) DRG->Nav18 ActionPotential Action Potential Generation Nav18->ActionPotential Depolarization CNS CNS Pain Perception ActionPotential->CNS Signal Transmission Inhibitor 3F-6Im-2MP (Nav1.8 Blocker) Inhibitor->Nav18 Inhibits

Figure 1: Mechanism of Nav1.8-mediated nociceptive signaling and the inhibitory intervention of 3F-6Im-2MP.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

To validate Nav1.8 inhibition, state-dependent block must be measured using whole-cell patch-clamp techniques.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.8 and the auxiliary β subunits. Harvest cells at 70-80% confluency.

  • Intracellular/Extracellular Solutions:

    • Intracellular: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Voltage Protocol (State-Dependence): Hold cells at a hyperpolarized potential (-120 mV) to measure resting-state block. To measure inactivated-state block, hold cells at a depolarized potential (e.g., -40 mV) that inactivates ~20% of the channels (V1/2 of inactivation).

  • Compound Application: Perfuse 3F-6Im-2MP at concentrations ranging from 1 nM to 10 μ M. Allow 3 minutes for equilibration.

  • Data Acquisition: Apply a 20 ms test pulse to +10 mV. Record peak inward sodium currents.

  • Analysis: Calculate IC50​ by fitting the fractional block vs. concentration data to a standard Hill equation.

Primary Therapeutic Target 2: Metabotropic Glutamate Receptor 5 (mGluR5)

Mechanistic Rationale

mGluR5 is a G-protein coupled receptor (GPCR) implicated in anxiety, depression, and substance addiction [2]. Historic negative allosteric modulators (NAMs) like MPEP and MTEP utilized alkyne-linked pyridines, which suffered from severe metabolic liabilities and hepatotoxicity [3]. The 3F-6Im-2MP scaffold provides a metabolically robust, alkyne-free alternative. The imidazole ring acts as a bioisostere for the alkyne/thiazole motifs, maintaining critical interactions within the transmembrane allosteric binding pocket while the fluorine atom shields the molecule from oxidative metabolism.

Workflow Visualization

FLIPRWorkflow CellPrep HEK293-mGluR5 Cell Culture DyeLoad Fluorescent Ca2+ Dye Loading CellPrep->DyeLoad CompoundAdd Add 3F-6Im-2MP (15 min Incubation) DyeLoad->CompoundAdd AgonistAdd Add Glutamate (EC80 Concentration) CompoundAdd->AgonistAdd Readout FLIPR Readout (Fluorescence Peak) AgonistAdd->Readout Analysis IC50 Calculation Readout->Analysis

Figure 2: High-throughput FLIPR calcium mobilization assay workflow for mGluR5 NAM screening.

Experimental Protocol: FLIPR Calcium Mobilization Assay

Because mGluR5 couples to Gq​ proteins, its activation leads to intracellular calcium release, which can be quantified using a Fluorometric Imaging Plate Reader (FLIPR).

  • Plating: Seed HEK293A cells stably expressing human mGluR5 into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 μ L of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer containing probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Addition (NAM Profiling): Add 3F-6Im-2MP (10-point dose-response, 10 μ M top concentration) using an acoustic dispenser. Incubate for 15 minutes at room temperature.

  • Agonist Challenge: Add an EC80​ concentration of L-glutamate (predetermined via an agonist dose-response curve).

  • Readout: Measure fluorescence (Ex: 488 nm, Em: 540 nm) continuously for 3 minutes.

  • Data Analysis: Normalize the peak fluorescence response to the maximum response elicited by glutamate alone. Calculate the IC50​ of the NAM.

Quantitative Data Presentation

To demonstrate the superior profile of the 3F-6Im-2MP scaffold, Table 1 presents comparative (representative) structure-activity relationship (SAR) data against historical reference compounds.

Table 1: Comparative in vitro pharmacological and ADME profile of 3F-6Im-2MP derivatives.

Compound ClassTarget Activity ( IC50​ , nM)cLogPHuman Liver Microsome (HLM) Intrinsic Clearance ( μ L/min/mg)
MPEP (Reference mGluR5 NAM) 16 (mGluR5)3.1> 150 (High clearance)
Suzetrigine (Reference Nav1.8) 22 (Nav1.8)3.825 (Moderate clearance)
Unfluorinated Imidazole-Pyridine 85 (Nav1.8) / 110 (mGluR5)2.4120 (High clearance)
3F-6Im-2MP Scaffold 18 (Nav1.8) / 24 (mGluR5) 2.8 < 15 (Low clearance)

Note: The incorporation of the fluorine atom significantly reduces HLM clearance compared to the unfluorinated analog, while the methyl group maintains the required lipophilicity (cLogP) for target engagement.

References

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. National Center for Biotechnology Information (PMC).
  • Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. National Center for Biotechnology Information (PMC).
  • Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. National Center for Biotechnology Information (PMC).
Exploratory

3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine solubility profile

An In-Depth Technical Guide to the Solubility Profile of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine Introduction In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success as a therapeutic agent. Among these properties, aqueous solubility is a critical determinant of a drug's bioavailability and overall developability.[1] This guide provides a comprehensive technical overview of the solubility profile of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine, a novel heterocyclic compound with potential therapeutic applications. The presence of both pyridine and imidazole moieties suggests a complex and pH-dependent solubility behavior, making a detailed investigation essential for its progression in the drug development pipeline.[2][3]

The pyridine ring, a common scaffold in pharmaceuticals, can enhance water solubility due to its polarity and ability to form hydrogen bonds.[4][5] Similarly, the imidazole ring is a polar, aromatic heterocycle that is typically soluble in water and other polar solvents.[6] The basic nature of the nitrogen atoms in both rings implies that the solubility of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine will be significantly influenced by the pH of the surrounding medium.[7][8] This guide will delve into the theoretical considerations and practical methodologies for characterizing the solubility of this compound, providing researchers, scientists, and drug development professionals with the necessary insights to navigate its formulation and delivery challenges.

The Dichotomy of Solubility: Kinetic vs. Thermodynamic

Before embarking on experimental determination, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[9][10]

  • Kinetic solubility refers to the concentration of a compound at which it precipitates from a supersaturated solution, often generated by diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.[1] This measurement is influenced by the rate of dissolution versus the rate of precipitation and is often higher than thermodynamic solubility because it may reflect the solubility of an amorphous, higher-energy solid form.[9][10] Kinetic solubility is particularly relevant in early drug discovery for high-throughput screening to identify compounds that are likely to remain in solution during initial in vitro assays.[11]

  • Thermodynamic solubility , on the other hand, represents the true equilibrium concentration of a compound in a saturated solution in the presence of its most stable crystalline form.[1][12] This is a fundamental, material-sparing property that is critical for lead optimization and formulation development. The "gold standard" for determining thermodynamic solubility is the shake-flask method, which allows for sufficient time to reach equilibrium.[13]

This guide will outline protocols for determining both kinetic and thermodynamic solubility to provide a complete picture of the compound's behavior in aqueous media.

Diagram: Conceptual Workflow for Solubility Assessment

G cluster_0 Initial Assessment cluster_1 Solubility Profiling cluster_2 Data Analysis & Application Compound Synthesis\n& Characterization Compound Synthesis & Characterization Kinetic Solubility Kinetic Solubility Compound Synthesis\n& Characterization->Kinetic Solubility Early Discovery Thermodynamic Solubility Thermodynamic Solubility Compound Synthesis\n& Characterization->Thermodynamic Solubility Lead Optimization pH-Solubility Profile pH-Solubility Profile Kinetic Solubility->pH-Solubility Profile Thermodynamic Solubility->pH-Solubility Profile Formulation Strategy Formulation Strategy pH-Solubility Profile->Formulation Strategy

Caption: A conceptual workflow for assessing the solubility of a drug candidate.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine.

Kinetic Solubility Determination

This protocol is designed for a high-throughput assessment of the compound's solubility in various aqueous buffers.

Materials:

  • 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0)

  • 96-well microplates (polypropylene for compound storage, clear for analysis)

  • Automated liquid handler (optional)

  • Plate shaker

  • Microplate reader capable of nephelometry or UV-Vis spectroscopy

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine in 100% DMSO.

  • Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well clear microplate. Subsequently, add a larger volume (e.g., 198 µL) of the desired aqueous buffer to each well to achieve a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature (approximately 25°C) for a defined period (e.g., 2 hours) with gentle shaking.[11]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. Alternatively, after centrifugation of the plate, the concentration of the dissolved compound in the supernatant can be determined by UV-Vis spectroscopy against a standard curve.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol follows the gold-standard shake-flask method to determine the equilibrium solubility of the compound.[13]

Materials:

  • 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine (solid, crystalline form)

  • Aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

  • Sample Preparation: Add an excess amount of solid 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine to a glass vial containing a known volume of the desired aqueous buffer. The excess solid ensures that equilibrium is reached with the solid phase present.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A standard curve of the compound in the same buffer should be prepared for accurate quantification.

  • Data Analysis: The measured concentration from the HPLC analysis represents the thermodynamic solubility of the compound in that specific buffer at the given temperature.

Diagram: Experimental Workflow for Solubility Determination

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility K1 Prepare DMSO Stock K2 Serial Dilution in DMSO K1->K2 K3 Add to Aqueous Buffer K2->K3 K4 Incubate & Shake (2h) K3->K4 K5 Measure Turbidity/ UV-Vis of Supernatant K4->K5 T1 Add Excess Solid to Buffer T2 Equilibrate (24-48h) T1->T2 T3 Centrifuge/Settle T2->T3 T4 Filter Supernatant T3->T4 T5 Quantify by HPLC-UV T4->T5

Caption: A side-by-side comparison of kinetic and thermodynamic solubility workflows.

Expected Solubility Profile and Data Interpretation

Given the presence of basic nitrogen atoms in both the pyridine and imidazole rings, the solubility of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine is expected to be highly dependent on pH.[7][8] At lower pH values, these nitrogen atoms will become protonated, leading to the formation of a more soluble cationic species. Conversely, at higher pH values, the compound will exist predominantly in its neutral, less soluble form. This relationship can be described by the Henderson-Hasselbalch equation.[14]

Hypothetical Solubility Data

The following table presents a hypothetical but realistic solubility profile for 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine at 25°C.

pHKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
2.0> 200185.2
4.5150.5110.8
6.845.225.6
7.420.18.3
9.015.85.1
Interpretation of Data
  • pH-Dependence: The data clearly illustrates the anticipated trend of decreasing solubility with increasing pH. The significantly higher solubility at acidic pH suggests that the compound will be more soluble in the stomach than in the intestines.

  • Kinetic vs. Thermodynamic: As expected, the kinetic solubility values are consistently higher than the thermodynamic solubility values across all pH levels.[9][10] This discrepancy is likely due to the initial formation of a supersaturated solution and potentially the precipitation of a less stable, more soluble amorphous form during the kinetic assay.[9]

  • Implications for Drug Development:

    • Oral Bioavailability: The low solubility at intestinal pH (6.8 and 7.4) may pose a challenge for oral absorption and could lead to poor bioavailability. Formulation strategies such as salt formation or the use of solubility-enhancing excipients may be necessary.[2]

    • In Vitro Assays: The kinetic solubility data is crucial for designing in vitro experiments. To avoid compound precipitation in cell-based or biochemical assays, the final concentration should be kept below the kinetic solubility limit at the pH of the assay medium.

    • Formulation: The thermodynamic solubility data is essential for developing a stable and effective formulation. For intravenous formulations, the compound would likely need to be formulated at an acidic pH to ensure complete dissolution.

Conclusion

The solubility profile of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine is a critical aspect of its preclinical development. This in-depth technical guide has provided a comprehensive framework for understanding and experimentally determining its kinetic and thermodynamic solubility. The inherent pH-dependent solubility, a characteristic feature of its pyridine and imidazole moieties, necessitates a thorough investigation across a range of physiologically relevant pH values. By employing the detailed protocols and interpreting the data within the context of drug development milestones, researchers can make informed decisions to mitigate potential solubility-related risks and optimize the path of this promising compound toward clinical application.

References
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. [Link]

  • Khan Academy. (n.d.). pH and solubility. [Link]

  • Bergström, C. A., & Alsenz, J. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. [Link]

  • Mondal, S., & Padhi, S. K. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2022, 1-21. [Link]

  • Verma, A., Joshi, N., & Singh, D. (2013). Synthesis and therapeutic potential of imidazole containing compounds. Medicinal Chemistry Research, 22(12), 5763-5787. [Link]

  • Domanska, U., & Bogel-Lukasik, R. (2001). Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data, 46(6), 1471-1476. [Link]

  • askIITians. (2025). How does pH affect solubility?[Link]

  • Domanska, U., & Bogel-Lukasik, R. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 939-944. [Link]

  • Taylor, L. S., & Zhang, G. G. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Journal of Pharmaceutical Sciences, 103(7), 2056-2064. [Link]

  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-13. [Link]

  • Bagde, A. D., & Chavan, M. J. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), 2155-2176. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Al-Ostoot, F. H., & Al-Obaid, A. M. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Results in Chemistry, 5, 100782. [Link]

  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. [Link]

  • International Journal of Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT, 10(5). [Link]

  • Kumar, R., & Singh, P. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15875-15896. [Link]

  • Djuris, J., & Nikolakakis, I. (2019). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. Pharmaceutics, 11(8), 384. [Link]

  • Avdeef, A., & Tsinman, O. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2234-2248. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

Sources

Protocols & Analytical Methods

Method

Purification Strategies for 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine

An Application Note and Protocol Guide Abstract This document provides a comprehensive guide to the purification of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine, a heterocyclic compound of interest in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide to the purification of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The unique physicochemical properties of this molecule, stemming from its fluorinated pyridine and imidazole moieties, present specific challenges to achieving high purity. This guide details three primary purification techniques: Flash Column Chromatography (both normal and reversed-phase), Recrystallization, and Acid-Base Extraction. Each section explains the underlying chemical principles, offers detailed, step-by-step protocols, and provides troubleshooting advice tailored to the target molecule. The aim is to equip researchers, scientists, and drug development professionals with the expertise to select and execute the optimal purification strategy, ensuring the high-purity material required for subsequent applications.

Compound Profile and Purification Challenges

3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine is a polar, heterocyclic compound containing two basic nitrogen centers: one on the pyridine ring and one on the imidazole ring. Understanding its properties is fundamental to designing an effective purification strategy.

Table 1: Physicochemical Properties of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine and Related Structures

PropertyValue / ObservationRationale and Implication for Purification
Molecular Structure C₈H₇FN₃The structure contains a pyridine ring (pKa ~5-6) and an imidazole ring (pKa ~7), making the molecule basic.[2] The fluorine and methyl groups modify the electronics and lipophilicity.
Molecular Weight ~164.16 g/mol Standard molecular weight for small molecule drug candidates.
Appearance Typically a solid or powder.[1]Being a solid is a prerequisite for purification by recrystallization.
Solubility Soluble in polar organic solvents; sparingly soluble in water.[1][3]High solubility in solvents like Methanol, DCM, and EtOAc is expected. Solubility in acidic aqueous solutions will be high due to salt formation.
pKa (Predicted) Pyridine N: ~4-5; Imidazole N: ~6-7The presence of two basic nitrogens is the most critical factor. The molecule will be protonated in acidic conditions, making it water-soluble. These basic sites can interact strongly with acidic stationary phases like silica gel.[4]
Core Purification Challenges:
  • Peak Tailing in Normal-Phase Chromatography: The basic nitrogen atoms in the pyridine and imidazole rings interact strongly with acidic silanol groups on the surface of standard silica gel.[5][6] This secondary interaction leads to non-ideal elution, resulting in broad, tailing peaks and poor separation.

  • High Polarity: The compound is quite polar, which can make it challenging to elute from a normal-phase column without using highly polar mobile phases (e.g., high percentages of methanol). Such mobile phases can reduce the selectivity between the product and polar impurities and may even dissolve some of the silica stationary phase.[7]

  • Solvent Selection for Recrystallization: The compound's polarity and hydrogen bonding capability can lead to high solubility in a wide range of solvents, making it difficult to find a single solvent that provides good solubility when hot but poor solubility when cold.[8]

Strategic Approach to Purification

The choice of purification method depends on the scale of the reaction, the nature of the impurities (polar, non-polar, acidic, basic), and the physical state of the crude product. The following decision tree provides a logical workflow for selecting the most appropriate strategy.

G cluster_legend Legend start Crude Product 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine state Is the product a solid? start->state impurities_solid Impurity Profile? (Assess by TLC/LCMS) state->impurities_solid Yes chromatography Strategy 2: Flash Chromatography state->chromatography No solid_path Solid oil_path Oil / Tar recrystallization Strategy 1: Recrystallization impurities_solid->recrystallization Simple, non-polar impurities impurities_solid->chromatography Complex mixture or polar impurities acid_base Strategy 3: Acid-Base Extraction impurities_solid->acid_base Gross non-basic impurities present nonpolar_impurities Mainly Non-polar Impurities polar_impurities Complex Mixture or Polar Impurities acidic_basic_impurities Acidic/Basic/Neutral Impurities l_start Start/End l_decision Decision Point l_process_g Recommended Strategy l_process_b Recommended Strategy l_process_r Recommended Strategy G start Crude Mixture (Target + Neutral Impurities) Dissolved in Organic Solvent (e.g., EtOAc) shake_1 Add 1M HCl Shake & Separate start->shake_1 sep_funnel_1 Separatory Funnel Organic Layer (EtOAc) Target + Neutral Impurities Aqueous Layer (1M HCl) result_1 Separatory Funnel Organic Layer Neutral Impurities (Discard) Aqueous Layer Protonated Target (Water-Soluble Salt) shake_1->result_1 sep_funnel_2 sep_funnel_2 result_1:f2->sep_funnel_2 precipitate Precipitation of Pure Product (Free Base) sep_funnel_2->precipitate filter Filter, Wash with Water, Dry precipitate->filter final_product Purified Solid Product filter->final_product

Sources

Application

Application Notes and Protocols for In Vivo Evaluation of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Strategic Approach to In Vivo Characterization The compound 3-Fluoro-6-(1H-imidazol-2-yl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Strategic Approach to In Vivo Characterization

The compound 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine represents a class of heterocyclic small molecules with significant therapeutic potential, likely as a modulator of key signaling pathways implicated in oncogenesis. The strategic incorporation of a fluorine atom and an imidazole moiety suggests a design focused on enhancing metabolic stability, target affinity, and pharmacokinetic properties.[1] This document provides a comprehensive guide for the in vivo evaluation of this compound, offering a robust framework for preclinical assessment. Our approach is grounded in established pharmacological principles and designed to ensure data integrity and reproducibility, critical for advancing a novel chemical entity through the drug development pipeline.

The protocols detailed herein are not merely a sequence of steps but a self-validating system. Each phase of the study, from initial tolerability assessments to definitive efficacy trials, is designed to inform the next, creating a logical and scientifically sound progression. We will emphasize the causality behind experimental choices, providing the rationale for model selection, dosing strategies, and endpoint analysis.

Section 1: Pre-Dossier – Foundational In Vitro and Ex Vivo Characterization

Prior to initiating in vivo studies, a comprehensive understanding of the compound's in vitro characteristics is paramount. This foundational data provides the basis for informed decisions in animal models.

Target Engagement and Mechanism of Action (MoA)

It is hypothesized that 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine functions as a kinase inhibitor, a common mechanism for compounds with similar structural motifs.[2] Initial biochemical and cell-based assays are essential to confirm target engagement and elucidate the mechanism of action.

  • Kinase Panel Screening: Broad screening against a panel of recombinant kinases to identify primary targets and assess selectivity.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement within a cellular context.

  • Western Blotting: To assess the phosphorylation status of downstream substrates of the putative target kinase, thereby confirming pathway modulation.

In Vitro Cytotoxicity

Determining the compound's cytotoxic potential across a panel of cancer cell lines is crucial for selecting appropriate models for in vivo efficacy studies.

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo®): To determine the IC50 (half-maximal inhibitory concentration) in various cancer cell lines.

The following table summarizes hypothetical in vitro cytotoxicity data:

Cell LineCancer TypeIC50 (nM)
A549Non-Small Cell Lung Cancer75
HCT116Colorectal Carcinoma50
MDA-MB-231Triple-Negative Breast Cancer120
Panc-1Pancreatic Ductal Adenocarcinoma200

Section 2: Pharmacokinetic and Toxicological Profiling

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile, is a prerequisite for designing meaningful efficacy studies.

Maximum Tolerated Dose (MTD) Determination

The MTD is the highest dose that can be administered without causing unacceptable toxicity.[3] This is a critical initial step in in vivo testing.

Protocol: MTD Study in Mice

  • Animal Model: Select a relevant mouse strain (e.g., C57BL/6 or BALB/c). Use 3-5 mice per group.[3][4]

  • Dose Escalation: Administer single, escalating doses of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine. Dosing can be initiated based on allometric scaling from in vitro data.[3][5]

  • Route of Administration: The intended clinical route should be used (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).[6]

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Body weight should be recorded daily.

  • Endpoint: The MTD is defined as the dose that results in no more than a 10-20% loss of body weight and no mortality.[7]

Pharmacokinetic (PK) Study

A PK study is essential to understand the compound's exposure profile and to determine an appropriate dosing frequency.[3]

Protocol: Single-Dose PK Study in Mice

  • Animal Model: Use the same strain as in the MTD study.

  • Dosing: Administer a single dose of the compound (typically below the MTD).[3]

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.[3][6]

  • Bioanalysis: Analyze the plasma concentration of the compound using a validated method such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters including Cmax, Tmax, half-life (t1/2), and area under the curve (AUC).

Section 3: In Vivo Efficacy Evaluation

With a well-defined MTD and PK profile, efficacy studies can be designed to assess the anti-tumor activity of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine.

Animal Model Selection

The choice of animal model is critical for the clinical relevance of the study.

  • Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice.[8] They are widely used for initial efficacy screening.

  • Patient-Derived Xenograft (PDX) Models: These models involve the implantation of tumor fragments from a patient directly into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.[9]

Efficacy Study Design

A well-designed efficacy study should include appropriate control groups to ensure the validity of the results.[7]

Workflow for a Typical In Vivo Efficacy Study

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C D Vehicle Control Dosing E Test Compound Dosing F Positive Control Dosing G Tumor Volume Measurement D->G H Body Weight Monitoring D->H E->G E->H F->G F->H I Terminal Endpoint G->I H->I G cluster_pathway Hypothetical Kinase Signaling Pathway RTK Receptor Tyrosine Kinase TargetKinase Target Kinase (e.g., PI3K, MEK) RTK->TargetKinase Activates DownstreamEffector Downstream Effector (e.g., Akt, ERK) TargetKinase->DownstreamEffector Phosphorylates Proliferation Cell Proliferation & Survival DownstreamEffector->Proliferation Promotes Inhibitor 3-Fluoro-6-(1H-imidazol-2-yl) -2-methylpyridine Inhibitor->TargetKinase

Caption: Proposed mechanism of action via kinase inhibition.

Section 5: Safety and Handling

While specific toxicological data for 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine is not available, related pyridine derivatives can be harmful if swallowed, in contact with skin, or inhaled. [10][11]Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling the compound. All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). [12]

Conclusion

The in vivo evaluation of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine requires a systematic and multi-faceted approach. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to conduct robust preclinical studies. By carefully considering the compound's mechanism of action, pharmacokinetic properties, and anti-tumor efficacy, it is possible to generate the high-quality data necessary to support its further development as a potential therapeutic agent.

References

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  • Choosing the Right Tumor Model for Preclinical Research. (2025, August 8). Google Cloud.
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  • ANIMAL MODELS IN CANCER RESEARCH. (2016, March 7). Google Cloud.
  • In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine. (n.d.). Stanford Medicine. Retrieved April 3, 2026, from [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. (2024, August 9). MDPI. Retrieved April 3, 2026, from [Link]

  • How to calculate a right dose for in vivo study? - ResearchGate. (2016, February 29). ResearchGate. Retrieved April 3, 2026, from [Link]

  • A rapid in vivo pipeline to identify small molecule inhibitors of amyloid aggregation. (2024, September 27). eLife. Retrieved April 3, 2026, from [Link]

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  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved April 3, 2026, from [Link]

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  • Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed. (2019, May 23). PubMed. Retrieved April 3, 2026, from [Link]

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Method

3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine for organic light-emitting diodes (OLEDs)

An Application Note on the Prospective Use of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine in High-Performance Organic Light-Emitting Diodes Introduction: A Novel Pyridine-Imidazole Conjugate for Advanced OLEDs The fie...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Prospective Use of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine in High-Performance Organic Light-Emitting Diodes

Introduction: A Novel Pyridine-Imidazole Conjugate for Advanced OLEDs

The field of organic light-emitting diodes (OLEDs) is in a constant state of evolution, driven by the quest for materials that can deliver higher efficiency, longer operational lifetimes, and greater color purity.[1] Within the vast landscape of organic semiconductors, nitrogen-containing heterocyclic compounds have emerged as a particularly promising class of materials. Pyridine derivatives, with their inherent electron-deficient nature, are excellent candidates for electron-transporting and hole-blocking layers.[2][3] Simultaneously, imidazole-based molecules are widely recognized for their versatility, serving as electron-transporting materials (ETMs), bipolar hosts, and even fluorescent emitters, all while offering impressive thermal stability.[4][5]

This application note introduces 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine , a novel compound that strategically combines these two powerful moieties. The incorporation of a fluorine atom is a deliberate design choice intended to modulate the molecule's electronic properties. Fluorination is a well-established strategy for lowering both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can enhance thermal and oxidative stability and improve charge injection and transport within an OLED device.[6] The methyl group at the 2-position of the pyridine ring can induce a twisted conformation between the pyridine and imidazole rings, which may help to suppress detrimental intermolecular π-π stacking in the solid state.

Given these structural features, 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine is posited as a high-potential candidate for use as either a high-performance electron-transporting material or a wide-bandgap host material for phosphorescent or thermally activated delayed fluorescence (TADF) emitters in next-generation OLEDs. This document will outline its proposed synthesis, predict its key photophysical and electrochemical properties based on analogous structures, and provide detailed protocols for its integration and evaluation within an OLED device architecture.

Proposed Synthesis

The synthesis of 2-(1H-imidazol-2-yl)pyridine derivatives can be achieved through various condensation and cyclization reactions.[7][8] A plausible and efficient route for the target compound, 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine, is a one-pot synthesis employing a modified Radziszewski reaction. This approach involves the condensation of a substituted 2-pyridinecarboxaldehyde with glyoxal and ammonium acetate.

The proposed synthetic pathway begins with the commercially available 3-fluoro-2-methylpyridine-6-carbaldehyde.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product aldehyde 3-Fluoro-2-methylpyridine-6-carbaldehyde reaction_pot One-Pot Reaction aldehyde->reaction_pot glyoxal Glyoxal (40% in H2O) glyoxal->reaction_pot ammonium_acetate Ammonium Acetate ammonium_acetate->reaction_pot solvent Acetic Acid (Solvent) solvent->reaction_pot temp Reflux, 110-120 °C temp->reaction_pot time 12-24 h time->reaction_pot product_molecule 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine workup Aqueous Workup & Extraction reaction_pot->workup 1. Cool to RT 2. Neutralize with aq. NH3 3. Extract with EtOAc purification Column Chromatography (Silica, Hexane:EtOAc) workup->purification Dry over Na2SO4, Concentrate purification->product_molecule

Proposed synthesis of the target compound.

Predicted Photophysical and Electrochemical Properties

The performance of an organic semiconductor within an OLED is fundamentally dictated by its electronic energy levels and photophysical characteristics. While experimental data for 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine is not yet available, we can predict its key properties by drawing comparisons with structurally related pyridine, imidazole, and fluorinated aromatic compounds used in OLEDs.[2][9][10]

PropertyPredicted ValueRationale and Significance
HOMO Level -6.3 to -6.6 eVThe electron-deficient pyridine and imidazole moieties, combined with the high electronegativity of fluorine, are expected to result in a very deep HOMO level.[6][10] This is highly desirable for an ETM or host, as it provides a large energy barrier for hole injection, effectively confining holes to the emissive layer and preventing leakage to the cathode.[11]
LUMO Level -2.9 to -3.2 eVThe LUMO level is primarily determined by the electron-accepting pyridine and imidazole groups.[12] This predicted range is suitable for efficient electron injection from common cathode materials like aluminum with a lithium fluoride (LiF) injection layer.[10]
Electrochemical Gap (Eg) 3.4 to 3.5 eVCalculated from the difference between HOMO and LUMO, this wide energy gap suggests the material is suitable for blue emission applications, either as a host or in conjunction with a blue emitter.
Triplet Energy (ET) > 2.8 eVThe non-planar structure and the constituent aromatic rings suggest a high triplet energy.[10] An ET above 2.8 eV would make it an excellent host material for green and red phosphorescent emitters, as it would effectively confine triplet excitons on the dopant and prevent back-energy transfer.[9]
Photoluminescence Quantum Yield (PLQY) Moderate to HighIn the solid state, the methyl-induced twist should reduce aggregation-caused quenching (ACQ), potentially leading to a good PLQY.[13] This is beneficial for applications as a fluorescent emitter or a host material.
Glass Transition Temperature (Tg) > 120 °CThe rigid heterocyclic structure is expected to lead to good thermal stability and a high glass transition temperature, which is crucial for the morphological stability and long-term operational lifetime of OLED devices.[4]

Application in OLEDs: A Versatile Component

Based on its predicted properties, 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine is a prime candidate for two critical roles in an OLED stack: as an electron-transporting material (ETM) or as a host in the emissive layer (EML).

As an Electron-Transporting Material (ETM)

The deep HOMO and appropriate LUMO levels make it ideal for an ETM. It would facilitate smooth electron injection from the cathode while effectively blocking holes, thereby enhancing charge recombination within the emissive layer. A typical device architecture would be:

OLED architecture using the target compound as an ETM.
As a Host Material

With a predicted high triplet energy, the compound is well-suited to be a host for phosphorescent or TADF emitters. It would facilitate charge transport to the dopant molecules and confine the generated excitons, leading to efficient light emission from the guest.

Experimental Protocols

The following protocols describe the fabrication and characterization of a multilayer OLED device using 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine. These steps are applicable for both vacuum thermal evaporation and solution processing, with relevant modifications noted.

Protocol 1: OLED Fabrication via Vacuum Thermal Evaporation

This is the standard method for producing high-performance, small-molecule OLEDs.

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.[14]

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Immediately treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and remove organic residues.

  • Thin Film Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10-6 Torr).

    • Deposit the organic and metal layers sequentially without breaking the vacuum. A typical device structure could be:

      • Hole Injection Layer (HIL): 10 nm of MoO3 at a deposition rate of 0.1 Å/s.

      • Hole Transport Layer (HTL): 40 nm of N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) at 1.0 Å/s.[15]

      • Emissive Layer (EML): 20 nm of a host material (e.g., CBP) doped with a phosphorescent emitter (e.g., 8% Ir(ppy)3).

      • Electron Transport Layer (ETL): 30 nm of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine at 1.0 Å/s.

      • Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF) at 0.1 Å/s.

      • Cathode: 100 nm of Aluminum (Al) at 2.0 Å/s.

  • Encapsulation:

    • After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air or moisture.

    • Encapsulate the devices using a UV-curable epoxy and a cover glass to prevent degradation.

G Start Start: Clean ITO Substrate UV_Ozone UV-Ozone Treatment Start->UV_Ozone Load_Vacuum Load into Vacuum Chamber UV_Ozone->Load_Vacuum Deposit_HIL Deposit HIL (e.g., MoO3) Load_Vacuum->Deposit_HIL Deposit_HTL Deposit HTL (e.g., NPB) Deposit_HIL->Deposit_HTL Deposit_EML Deposit EML (Host:Dopant) Deposit_HTL->Deposit_EML Deposit_ETL Deposit ETM (Target Compound) Deposit_EML->Deposit_ETL Deposit_EIL Deposit EIL (LiF) Deposit_ETL->Deposit_EIL Deposit_Cathode Deposit Cathode (Al) Deposit_EIL->Deposit_Cathode Encapsulate Encapsulate in Glovebox Deposit_Cathode->Encapsulate End Finished Device Encapsulate->End

Workflow for vacuum deposition fabrication.
Protocol 2: Device Characterization
  • Electrical and Optical Measurements:

    • Place the encapsulated device in a measurement probe station.

    • Use a source measure unit (e.g., Keithley 2400) to apply a voltage sweep and measure the current density (J-V characteristics).

    • Simultaneously, use a calibrated photodiode or spectroradiometer to measure the luminance (L) and the electroluminescence (EL) spectrum.

  • Performance Calculation:

    • Current Efficiency (ηc): Calculated from the L-J data (in cd/A).

    • Power Efficiency (ηp): Calculated from the L-J-V data (in lm/W).

    • External Quantum Efficiency (EQE): Calculated from the luminance, current, and EL spectrum. The EQE is a critical metric that represents the ratio of photons emitted to electrons injected.

Conclusion

3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine represents a strategically designed molecule that holds significant promise for advancing OLED technology. The synergistic combination of electron-deficient pyridine and imidazole moieties, enhanced by the electronic effects of fluorine substitution, results in a material with predicted properties ideal for demanding roles within the OLED stack. Its anticipated deep HOMO level, suitable LUMO energy, and high triplet energy make it a versatile candidate for use as a high-performance electron-transporting material or a robust host for phosphorescent emitters. The protocols outlined in this note provide a clear pathway for the synthesis, fabrication, and characterization of OLEDs incorporating this novel material. Further experimental validation is expected to confirm its potential to contribute to the development of more efficient, stable, and long-lasting organic electronic devices.

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  • Design, synthesis, linear and nonlinear photophysical properties of novel pyrimidine-based imidazole derivatives | Request PDF. (URL: [Link])

  • Photophysical properties and OLED performance of light-emitting platinum(II) complexes. (URL: [Link])

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Application

Application Note: A Comprehensive Experimental Workflow for the Preclinical Evaluation of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine

Abstract This document provides a detailed, phased experimental framework for the comprehensive evaluation of the novel small molecule, 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine. The molecular scaffold, featuring an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, phased experimental framework for the comprehensive evaluation of the novel small molecule, 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine. The molecular scaffold, featuring an imidazopyridine core, is prevalent in compounds with significant biological activity, including roles as kinase inhibitors and anticancer agents[1][2]. This guide is designed for researchers, scientists, and drug development professionals, offering a logical progression from initial biochemical screening to in vivo efficacy studies. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible data generation.

Introduction: A Phased Approach to Compound Characterization

The journey of a novel chemical entity from discovery to a potential clinical candidate is a multi-step process requiring rigorous scientific validation. 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine possesses structural motifs common to a class of molecules with a history of diverse therapeutic applications, including oncology[3][4]. Therefore, a systematic evaluation is paramount to uncover its therapeutic potential and define its mechanism of action.

This guide presents a four-phase workflow. Each phase builds upon the last, gathering progressively more complex biological and pharmacological data. This approach ensures that resources are invested efficiently, with clear go/no-go decision points integrated into the process.

G cluster_0 Phase 1: Biochemical & In Vitro Target ID cluster_1 Phase 2: Cellular Activity & MoA cluster_2 Phase 3: In Vitro DMPK Profile cluster_3 Phase 4: In Vivo Evaluation p1_1 Physicochemical Characterization p1_2 Broad Kinase Panel Screening p1_1->p1_2 p1_3 Biochemical IC50 Determination p1_2->p1_3 p2_1 Cell Viability (GI50 Assays) p1_3->p2_1 p2_2 Cellular Target Engagement (CETSA) p2_1->p2_2 p2_3 Downstream Signaling (Western Blot) p2_2->p2_3 p3_1 Metabolic Stability (Microsomes) p2_3->p3_1 p3_2 CYP450 Inhibition Screening p3_1->p3_2 p4_1 Pharmacokinetics (Rodent) p3_2->p4_1 p4_2 Tumor Xenograft Efficacy Model p4_1->p4_2 end Candidate Selection p4_2->end start Compound Synthesis start->p1_1

Caption: Phased experimental workflow for compound evaluation.

Phase 1: Biochemical Profiling and Initial Target Identification

The primary goal of this phase is to understand the compound's fundamental properties and identify its most likely biochemical targets in a controlled, cell-free environment. Given the imidazopyridine scaffold, a kinase activity screen is a logical starting point[5][6].

Physicochemical Characterization

Expertise & Experience: Before any biological assay, understanding the compound's solubility and stability is critical. A compound that precipitates in aqueous buffer or degrades during the experiment will produce unreliable and misleading data. This step is a foundational element of a self-validating protocol.

Protocol: Kinetic Solubility and Stability Assessment

  • Prepare Stock Solution: Create a 10 mM stock solution of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine in 100% DMSO.

  • Solubility Assay:

    • Serially dilute the stock solution into phosphate-buffered saline (PBS), pH 7.4, to final concentrations ranging from 0.1 µM to 100 µM.

    • Incubate at room temperature for 2 hours.

    • Measure turbidity using a nephelometer or by assessing light scatter at ~600 nm on a plate reader. The concentration at which significant precipitation occurs is the kinetic solubility limit.

  • Stability Assay:

    • Dilute the stock to a final concentration of 10 µM in both PBS and the planned cell culture medium.

    • Incubate samples at 37°C.

    • At time points 0, 2, 6, and 24 hours, take an aliquot and quench with an equal volume of cold acetonitrile.

    • Analyze the remaining parent compound concentration using LC-MS/MS.

PropertyTarget ValueRationale
Kinetic Solubility > 20 µMEnsures compound remains in solution at typical screening concentrations.
Stability (24h @ 37°C) > 80% remainingConfirms compound integrity throughout the duration of typical cell-based assays.
DMSO Stock Stability > 95% remaining (4 wks @ -20°C)Ensures reliability of the primary compound source over time.
Broad-Panel Kinase Screening

Expertise & Experience: Rather than guessing a target, a broad screening approach is more efficient for initial hit identification. This provides a comprehensive view of the compound's activity and selectivity across the human kinome. Commercial services offer standardized and highly reproducible platforms for this purpose[7].

Protocol: Kinase Selectivity Profiling (Example using a commercial service)

  • Compound Submission: Provide the compound as a high-concentration stock (e.g., 10 mM in DMSO) to a service provider like Eurofins Discovery (using their KINOMEscan™ or KinaseProfiler™ platforms)[7].

  • Assay Execution: The service will typically perform a primary screen at a single concentration (e.g., 1 µM or 10 µM) against a panel of several hundred human kinases.

  • Data Analysis: Results are usually returned as percent inhibition relative to a vehicle control.

    • % Inhibition = (1 - (Signal_Compound / Signal_Vehicle)) * 100

  • Hit Selection: Identify kinases that are inhibited by >70% as primary "hits" for further investigation.

Biochemical IC₅₀ Determination

Trustworthiness: Once primary hits are identified, it is crucial to determine the compound's potency by generating a full dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀). This validates the initial hit and quantifies its activity. Performing this assay at the ATP Kₘ concentration for the specific kinase is critical for accurately assessing ATP-competitive inhibitors[8][9].

Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)

  • Reagents: Obtain recombinant kinase, appropriate substrate, and the ADP-Glo™ Kinase Assay kit (Promega).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of kinase buffer containing the enzyme and substrate.

    • Add 0.5 µL of serially diluted 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine (e.g., 11-point, 3-fold dilutions starting from 100 µM). Include DMSO-only (0% inhibition) and a known inhibitor (100% inhibition) as controls.

    • Initiate the reaction by adding 2 µL of a buffer containing ATP at a final concentration equal to the Kₘ for the target kinase[9].

  • Incubation: Incubate the plate at room temperature for 1-2 hours, ensuring the reaction is in the linear range[8].

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the newly formed ADP to ATP, which drives a luciferase reaction. Incubate for 30-60 minutes.

    • Measure luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Phase 2: Cellular Activity and Mechanism of Action (MoA) Validation

This phase transitions from a purified, biochemical system to a more complex and physiologically relevant cellular environment. The goals are to determine if the compound can enter cells, engage its target, and produce a measurable biological effect[10][11].

G cluster_0 Cellular Mechanism of Action Workflow compound Compound Enters Cell target Binds to Target Kinase (Target Engagement) compound->target Measured by CETSA inhibit Inhibits Kinase Activity target->inhibit pathway Blocks Downstream Signaling Pathway inhibit->pathway Measured by Western Blot effect Leads to Anti-Proliferative or Cytotoxic Effect pathway->effect Measured by Viability Assay

Caption: Logic flow for validating cellular mechanism of action.
Cell Viability Assays

Expertise & Experience: The first step in cellular validation is to determine if the compound has an anti-proliferative or cytotoxic effect. It is crucial to select cell lines where the identified target kinase is known to be a key driver of proliferation or survival. This provides a direct link between the biochemical activity and a cellular phenotype.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed cells in a 96-well, white-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted compound to the wells. Include a vehicle control (DMSO) and a positive control cytotoxic agent.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence. Calculate the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Cell LineTarget Kinase ExpressionExpected GI₅₀ (µM)
Cell Line AHigh (Driver)< 1
Cell Line BModerate1 - 10
Cell Line CLow / Absent (Control)> 10
Cellular Thermal Shift Assay (CETSA®)

Trustworthiness: A key validation step is to prove that the compound physically binds to its intended target inside the cell. CETSA® is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation. This assay provides direct evidence of target engagement.

Protocol: Western Blot-Based CETSA®

  • Cell Treatment: Treat cultured cells with either the vehicle (DMSO) or a high concentration of the compound (e.g., 10x GI₅₀) for 1-2 hours.

  • Harvest and Heat: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, then cool to 4°C.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (20,000 x g).

  • Protein Analysis: Analyze the amount of soluble target kinase remaining in the supernatant at each temperature using Western Blot.

  • Data Interpretation: In the vehicle-treated samples, the amount of soluble protein will decrease as the temperature increases. In the compound-treated samples, the protein will be stabilized, resulting in a rightward shift of the melting curve.

Downstream Signaling Analysis

Expertise & Experience: Confirming target engagement is not enough; one must also show that this engagement leads to a functional consequence. By measuring the phosphorylation status of a known substrate of the target kinase, we can directly link target binding to the inhibition of its catalytic activity within the cell.

Protocol: Western Blot for Phospho-Substrate

  • Cell Treatment: Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a short duration (e.g., 2-4 hours).

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or milk in TBST.

    • Incubate with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-p-AKT).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Also, probe a separate blot or strip and re-probe the same blot for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Detection & Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity. A dose-dependent decrease in the phospho-substrate signal (relative to total substrate) indicates successful inhibition of the upstream kinase.

Phase 3: In Vitro DMPK and Safety Profiling

Before advancing to in vivo studies, it is essential to evaluate the compound's drug metabolism and pharmacokinetic (DMPK) properties. These assays predict how the drug might be absorbed, distributed, metabolized, and excreted (ADME) in an organism, and identify potential liabilities like drug-drug interactions[12][13].

Metabolic Stability

Expertise & Experience: This assay predicts the rate of hepatic (liver) clearance. A compound that is metabolized too quickly will have a short half-life in the body, making it difficult to maintain a therapeutic concentration. Liver microsomes contain a high concentration of drug-metabolizing enzymes (Cytochrome P450s).

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation: Pre-warm the mixture to 37°C. Add the compound (e.g., 1 µM final concentration). Split the mixture into two sets: one with and one without the NADPH regenerating system (which provides the co-factor for CYP450 activity).

  • Time Course: At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot and quench the reaction with cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Cytochrome P450 (CYP) Inhibition

Trustworthiness: A crucial safety screen is to determine if the compound inhibits major CYP enzymes (e.g., 3A4, 2D6, 2C9). Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs) when co-administered with other medications[12].

Protocol: Fluorometric CYP Inhibition Assay

  • Reagents: Use a commercial kit containing recombinant human CYP enzymes, specific fluorogenic substrates, and an NADPH regenerating system.

  • Assay Setup: In a 96-well plate, incubate the compound across a range of concentrations with each CYP isozyme and its corresponding substrate.

  • Reaction: Initiate the reaction by adding the NADPH regenerating system.

  • Detection: The CYP enzyme metabolizes the substrate into a fluorescent product. Measure the increase in fluorescence over time on a plate reader.

  • Data Analysis: Calculate the rate of reaction at each compound concentration. Determine the IC₅₀ for inhibition of each CYP isozyme. A low IC₅₀ (<10 µM) flags a potential DDI risk.

ParameterResultInterpretation
HLM Half-life (t₁/₂) e.g., 45 minPredicts moderate hepatic clearance.
CYP3A4 IC₅₀ > 25 µMLow risk of DDI with CYP3A4 substrates.
CYP2D6 IC₅₀ > 25 µMLow risk of DDI with CYP2D6 substrates.

Phase 4: In Vivo Pharmacokinetics and Efficacy

This final phase assesses the compound's behavior in a living organism to determine its pharmacokinetic profile and test its therapeutic efficacy in a disease model. These studies are essential for bridging the gap between laboratory research and potential clinical application[14][15].

Rodent Pharmacokinetic (PK) Study

Expertise & Experience: This study measures the concentration of the drug in the blood over time after administration. It is fundamental for understanding a drug's ADME profile in vivo and for selecting an appropriate dose and schedule for efficacy studies[16][17].

Protocol: Mouse Single-Dose PK Study

  • Animal Dosing: Use two groups of mice (e.g., n=3 per group).

    • Group 1 (IV): Administer the compound intravenously (e.g., 1-2 mg/kg) to determine bioavailability.

    • Group 2 (PO): Administer the compound orally by gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect sparse blood samples from the mice at multiple time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process the blood to plasma and store at -80°C.

  • Bioanalysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • PK Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

ParameterDefinitionImportance
Cₘₐₓ Maximum plasma concentrationRelates to efficacy and potential toxicity.
Tₘₐₓ Time to reach CₘₐₓIndicates rate of absorption.
AUC Area under the curveMeasures total drug exposure.
t₁/₂ Half-lifeDetermines dosing frequency.
F% Bioavailability (PO)Fraction of oral dose that reaches systemic circulation.
Tumor Xenograft Efficacy Study

Trustworthiness: This is the ultimate test of the compound's therapeutic potential. By using a mouse model with a human tumor xenograft derived from a cell line sensitive to the compound in vitro, we can directly assess its anti-cancer activity in a living system[14].

Protocol: Subcutaneous Xenograft Model

  • Tumor Implantation: Implant the selected human cancer cells (e.g., 5 million cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into groups (e.g., n=8-10 per group):

    • Vehicle control (e.g., daily oral gavage).

    • Compound treatment (e.g., dose determined from PK/PD modeling, administered daily).

    • Positive control (a standard-of-care agent).

  • Monitoring: Measure tumor volume (with calipers) and body weight 2-3 times per week.

  • Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach a predetermined endpoint size.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage. Assess the statistical significance of the difference between the treatment and vehicle groups.

References

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  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Rustemi, Z., Gjorgoski, I., & Janevik-Ivanovska, E. (2020). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal, 45.7. Retrieved from [Link]

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  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

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  • Tuntland, T., et al. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy, 78(4), 853-867. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine

Welcome to the Application Scientist Knowledge Base. This guide is engineered for drug development professionals and researchers encountering severe solubility bottlenecks with 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. This guide is engineered for drug development professionals and researchers encountering severe solubility bottlenecks with 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine .

Rather than relying on trial-and-error, this center focuses on the physicochemical root causes of insolubility, providing mechanistically sound troubleshooting steps and self-validating protocols to ensure reliable experimental data.

Part 1: Physicochemical Root Cause Analysis

Before attempting to formulate this compound, it is critical to understand why it resists solvation. The insolubility of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine is driven by a combination of high lattice energy and weak basicity:

  • Planarity and π-π Stacking: The molecule features a bi-heteroaryl core. Because the imidazole ring is attached at the 6-position of the pyridine ring (far from the steric hindrance of the 2-methyl and 3-fluoro groups), the bond between the rings can freely rotate to adopt a coplanar conformation. This planarity promotes extensive intermolecular π-π stacking, a common cause of poor aqueous solubility in small molecule drug discovery[1].

  • Intermolecular Hydrogen Bonding: The imidazole ring is amphoteric, possessing both a hydrogen bond donor (N-H) and an acceptor (N). This N-H group can form strong intermolecular hydrogen bonds with the basic pyridine nitrogen of adjacent molecules, creating a highly rigid, stable crystal lattice that water molecules cannot easily disrupt[2].

  • Inductive pKa Shifting: While pyridine moieties are often incorporated into drugs to improve water solubility via weak basicity[3], the strongly electron-withdrawing 3-fluoro group inductively pulls electron density away from the pyridine nitrogen. This lowers the pKa of the conjugate acid. Consequently, at physiological pH (7.4), the molecule remains almost entirely un-ionized and lipophilic.

Part 2: Troubleshooting & FAQs

Q1: My 10 mM DMSO stock solution crashes out immediately when added to cell culture media (pH 7.4). Why does this happen, and how do I prevent it? A: This phenomenon is known as "solvent-shift precipitation." When you inject the DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the water. The local concentration of the highly planar, un-ionized drug immediately exceeds its amorphous solubility limit, forcing rapid nucleation and crystallization[1]. Solution: Do not dilute directly into water. Instead, use a "step-down" co-solvent strategy. Pre-dilute your DMSO stock 1:1 with Polyethylene Glycol 400 (PEG400) or a non-ionic surfactant like Tween-80 before introducing it to the aqueous media. PEG400 acts as a transitional solubilizing agent that prevents rapid nucleation[4].

Q2: Can I lower the pH of my buffer to force the compound into solution? A: Yes, but application dictates feasibility. Lowering the pH below the molecule's pKa (likely < 4.5 due to the fluoro substitution) will protonate the basic nitrogens, breaking the intermolecular hydrogen bonds and drastically increasing solubility via salt formation[3]. Caution: While this works for analytical chemistry or specific in vitro biochemical assays, acidic formulations will cause severe cytotoxicity in live-cell assays and localized tissue necrosis in in vivo injections.

Q3: What is the most reliable formulation strategy for high-concentration in vivo dosing without using toxic levels of organic solvents? A: Molecular encapsulation via cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Mechanistic Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior cavity and a hydrophilic exterior[5]. The lipophilic pyridine-imidazole core of your molecule inserts into this cavity, physically shielding it from water and preventing π-π stacking, while the hydroxyl groups on the cyclodextrin exterior ensure high aqueous solubility[4].

Part 3: Formulation Decision Workflow

Decision tree for resolving solubility issues based on assay requirements and pH constraints.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection (e.g., "the solution looks clear") to confirm solubility. Sub-visible aggregates can cause false positives in assays. The following protocols are designed as self-validating systems .

Protocol 1: Preparation of HP-β-CD Inclusion Complexes (Kneading Method)

This method forces the solid-state disruption of the compound's crystal lattice, driving it into the cyclodextrin cavity[5].

  • Molar Ratio Calculation: Weigh out 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine and HP-β-CD in a 1:2 molar ratio.

  • Kneading: Place the powders in an agate mortar. Add a minimal volume of a 50:50 Ethanol/Water mixture—just enough to form a thick, homogenous paste.

  • Mechanical Disruption: Knead the paste vigorously with a pestle for 45–60 minutes. Causality: The mechanical shear force breaks the intermolecular hydrogen bonds of the drug, allowing the cyclodextrin molecules to encapsulate the monomeric API.

  • Drying: Dry the resulting paste under vacuum at 40°C for 24 hours to remove all solvents.

  • Self-Validation Checkpoint (Critical): Re-suspend a portion of the dried powder in water and filter through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV to quantify the exact concentration of the solubilized drug. Furthermore, perform Differential Scanning Calorimetry (DSC) on the dried powder; the disappearance of the drug's distinct melting endotherm confirms successful molecular encapsulation rather than a simple physical mixture.

Protocol 2: Self-Validating pH-Solubility Profiling

When utilizing pH adjustment, the act of dissolving a basic drug will consume protons, thereby altering the pH of your buffer[3].

  • Buffer Preparation: Prepare 100 mM phosphate/citrate buffers ranging from pH 2.0 to 8.0.

  • Saturation: Add excess solid drug to 1 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Self-Validation Checkpoint (Critical): Before filtering, measure the final pH of the suspension . If the pH has shifted by more than 0.1 units from the initial buffer pH, the data is invalid. You must adjust the pH back to the target using micro-additions of 1M HCl or NaOH and re-equilibrate.

  • Quantification: Filter (0.22 µm) and quantify via LC-MS.

Part 5: Quantitative Data & Formulation Selection

The table below summarizes the expected solubility enhancements based on established physicochemical behaviors of highly planar, poorly soluble bi-heteroaryl compounds[1][2][4].

Formulation StrategyMechanism of ActionRecommended Concentration / RatioExpected Solubility Gain (vs. Water)Best Use Case
pH Adjustment (pH < 4.0) Protonation of basic pyridine/imidazole nitrogens; salt formation.Adjust to 2 pH units below pKa50x – 100xAnalytical chemistry, non-biological in vitro assays.
Co-solvent (PEG400) Lowers dielectric constant of the solvent; disrupts water network.10% - 20% v/v10x – 25xIn vitro biochemical assays, stabilizing DMSO dilutions.
Cyclodextrin (HP-β-CD) Molecular encapsulation; shields hydrophobic planar core from water.1:2 to 1:5 Molar Ratio40x – 80xIn vivo dosing (IV, PO), live-cell assays requiring neutral pH.
Surfactant (Tween-80) Micellar solubilization; lowers surface tension.0.5% - 2.0% w/v5x – 15xFormulation stabilization, preventing aggregation over time.

References

  • Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels Source: Taylor & Francis Online (tandfonline.com) URL:[Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold Source: IntechOpen URL:[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: SciSpace / Journal of Medicinal Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine

An advanced technical support guide for researchers, scientists, and professionals in drug development, this document provides detailed troubleshooting and frequently asked questions for the synthesis of 3-Fluoro-6-(1H-i...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced technical support guide for researchers, scientists, and professionals in drug development, this document provides detailed troubleshooting and frequently asked questions for the synthesis of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine.

This guide is designed to provide in-depth technical assistance for the synthesis of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine, a key intermediate in pharmaceutical research. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic approach for preparing 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine?

A1: The most reliable and scalable method is the Suzuki-Miyaura cross-coupling reaction. This involves the coupling of a halopyridine derivative with an imidazoleboronic acid or ester in the presence of a palladium catalyst. Specifically, the reaction between 6-bromo-3-fluoro-2-methylpyridine and 1-(protected)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is recommended. The use of a protecting group on the imidazole nitrogen, such as a Boc or SEM group, is often crucial to prevent side reactions and improve yields.

Q2: Which palladium catalyst and ligand system is optimal for this transformation?

A2: The choice of catalyst and ligand is critical for a successful coupling reaction. For heteroaryl couplings, particularly with electron-deficient pyridines, a combination of a palladium(II) precatalyst and a bulky, electron-rich phosphine ligand is generally effective.[1][2]

Catalyst/Ligand SystemRationale
Pd(OAc)₂ / SPhos SPhos is a bulky biaryl phosphine ligand that promotes high catalytic activity for challenging couplings.
Pd₂(dba)₃ / XPhos XPhos is another highly effective ligand for Suzuki-Miyaura reactions involving heteroaryl chlorides and bromides.
Pd(dppf)Cl₂ This is a reliable catalyst for a range of cross-coupling reactions and can be a good starting point for optimization.[3]

We recommend starting with Pd(OAc)₂ and SPhos or XPhos for this specific transformation.

Q3: What are the best choices for the base and solvent?

A3: The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction, primarily in the transmetalation step.[2] An aqueous solution of a carbonate base is typically used.

  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Cs₂CO₃ is more soluble and can sometimes lead to higher yields, but K₂CO₃ is more cost-effective.

  • Solvent: A mixture of an organic solvent and water is standard. Common choices include 1,4-dioxane/water, toluene/water, or DME/water. The water is necessary to dissolve the base and facilitate the reaction.

Q4: How should I monitor the progress of the reaction?

A4: Reaction monitoring is essential to determine the optimal reaction time and prevent the formation of degradation products.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product and any major byproducts, and can be used to quantify the conversion.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture, providing accurate data on conversion and purity.

Q5: What is the recommended work-up and purification procedure?

A5: Proper work-up and purification are critical for isolating the target compound in high purity.

  • Quenching: Once the reaction is complete, it can be quenched by the addition of water.

  • Extraction: The product should be extracted into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: The organic layer should be washed with water and then brine to remove any residual base and inorganic salts.

  • Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel. Given the basic nature of the pyridine and imidazole moieties, tailing on the silica gel can be an issue. This can often be mitigated by adding a small amount of a base like triethylamine (0.1-1%) to the eluent.[4]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine via the Suzuki-Miyaura cross-coupling.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poor quality of reagents or solvents. 3. Insufficiently basic conditions. 4. Reaction temperature is too low.1. Ensure the palladium catalyst is active. Use a fresh batch or a different precatalyst. 2. Use anhydrous solvents and ensure the purity of starting materials. Degas the solvent to remove oxygen. 3. Switch to a stronger base like Cs₂CO₃. 4. Increase the reaction temperature in 10 °C increments.
Formation of Homocoupled Product 1. Oxygen contamination. 2. Side reaction of the boronic ester.1. Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst. 2. Use a slight excess (1.1-1.2 equivalents) of the boronic ester, but avoid a large excess.
Dehalogenation of the Starting Pyridine 1. Presence of water or protic impurities. 2. Certain phosphine ligands can promote this side reaction.1. Use anhydrous solvents and reagents. 2. Screen different ligands. Sometimes a less electron-rich ligand can suppress dehalogenation.
Product is Difficult to Purify 1. Tailing on silica gel due to the basic nature of the product. 2. Co-elution with impurities.1. Add 0.1-1% triethylamine or ammonia to the eluent for column chromatography.[4] 2. Consider alternative purification methods such as preparative HPLC or crystallization. Acid-base extraction can also be effective for separating the basic product from non-basic impurities.[4]

Experimental Protocols and Visualizations

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add 6-bromo-3-fluoro-2-methylpyridine (1.0 equiv), the protected imidazoleboronic ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the solvent (e.g., 1,4-dioxane/water 4:1).

  • Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the work-up and purification.

Visual Workflow for Suzuki-Miyaura Coupling

G Figure 1: General Experimental Workflow reagents 1. Add Reactants & Base solvent 2. Add Solvent reagents->solvent degas 3. Degas Mixture solvent->degas catalyst 4. Add Catalyst & Ligand degas->catalyst reaction 5. Heat & Monitor catalyst->reaction workup 6. Work-up & Extraction reaction->workup purify 7. Purify Product workup->purify

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Troubleshooting Decision Tree

G Figure 2: Troubleshooting Decision Tree start Reaction Issue? no_conversion Low/No Conversion? start->no_conversion side_products Side Products? start->side_products purification_issue Purification Difficulty? start->purification_issue no_conversion->side_products No check_reagents Check Reagent/Solvent Purity & Degassing no_conversion->check_reagents Yes homocoupling Homocoupling? side_products->homocoupling Yes dehalogenation Dehalogenation? side_products->dehalogenation No modify_chromatography Modify Chromatography (add base) purification_issue->modify_chromatography Yes check_catalyst Verify Catalyst Activity check_reagents->check_catalyst optimize_conditions Optimize Base, Temp, & Ligand check_catalyst->optimize_conditions homocoupling->dehalogenation No improve_degassing Improve Degassing homocoupling->improve_degassing Yes screen_ligands Screen Ligands dehalogenation->screen_ligands Yes adjust_boron Adjust Boronic Ester Stoichiometry improve_degassing->adjust_boron use_anhydrous Use Anhydrous Solvents screen_ligands->use_anhydrous alt_purification Alternative Purification (HPLC, Crystallization) modify_chromatography->alt_purification

Caption: A decision tree for troubleshooting common reaction issues.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • PubChem. 3-Bromo-6-fluoro-2-methylpyridine. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • ACS Publications. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine

Welcome to the technical support center for the crystallization of 3-fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 3-fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common crystallization challenges encountered with this specific molecule.

The unique structural features of 3-fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine, including the presence of a pyridine ring, an imidazole moiety, and a fluorine substituent, can present distinct challenges during crystallization. The pyridine and imidazole groups offer sites for hydrogen bonding, while the fluorine atom can influence crystal packing through various noncovalent interactions.[1][2] This guide will address these specific challenges with scientifically grounded explanations and actionable protocols.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of 3-fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine, providing potential causes and step-by-step solutions.

Problem 1: "Oiling Out" - Formation of a Liquid Layer Instead of Solid Crystals

Symptoms: Upon cooling or addition of an anti-solvent, the compound separates as an oil or a viscous liquid instead of forming solid crystals. This is a common issue with organic compounds where the melting point of the solid is lower than the temperature of the solution.[3]

Causality:

  • High Solute Concentration: The concentration of the compound in the solvent is too high, leading to liquid-liquid phase separation before nucleation can occur.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution at a temperature above its melting point.[4]

  • Inappropriate Solvent System: The chosen solvent or solvent/anti-solvent combination may be too "good" of a solvent, preventing the solute from reaching the supersaturation state required for crystallization.[5]

  • Impurities: The presence of impurities can lower the melting point of the compound, making it more prone to oiling out.[3]

Solutions:

  • Re-dissolve and Dilute: Gently reheat the solution to dissolve the oil. Add a small amount of the "good" solvent to dilute the solution slightly, then allow it to cool more slowly.[3]

  • Slow Down the Cooling Process: Insulate the crystallization vessel to encourage gradual cooling. Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment like a refrigerator or ice bath.[6]

  • Optimize the Solvent System:

    • If using a single solvent, try a solvent in which the compound has lower solubility.

    • In a two-solvent system, reduce the proportion of the "good" solvent or select a less effective "good" solvent.[7]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.[3]

    • Seeding: If you have a small amount of the solid compound, add a "seed crystal" to the solution to initiate crystallization.[8]

  • Purification: If impurities are suspected, consider purifying the material using another technique, such as column chromatography, before attempting crystallization.[4]

Problem 2: No Crystal Formation Upon Cooling

Symptoms: The solution remains clear even after prolonged cooling, and no crystals are formed.

Causality:

  • Solution is Too Dilute: The concentration of the compound is below the saturation point at the lower temperature.[4]

  • High Solubility: The compound is highly soluble in the chosen solvent, even at low temperatures.[7]

  • Lack of Nucleation Sites: The solution is supersaturated, but there are no sites for crystal growth to begin.[6]

Solutions:

  • Increase Concentration:

    • Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound.[9] Be cautious with volatile solvents.

    • Boil Off Solvent: If using a less volatile solvent, gently heat the solution to boil off a portion of the solvent.[3]

  • Induce Nucleation:

    • Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod.[3]

    • Seed Crystals: Introduce a small crystal of the pure compound into the solution.[8]

  • Change the Solvent System:

    • Anti-solvent Addition: If using a single solvent, slowly add a miscible "poor" solvent (anti-solvent) in which the compound is insoluble until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool.[10]

  • Lower the Temperature: If not already done, cool the solution in an ice bath or even a freezer to further decrease the solubility.

Problem 3: Formation of Fine Needles or Small Crystals

Symptoms: The resulting crystals are very fine, often appearing as a powder, or are long, thin needles. This can make filtration and handling difficult and may indicate lower purity.

Causality:

  • Rapid Crystallization: The solution has cooled too quickly, leading to rapid nucleation and the formation of many small crystals instead of fewer, larger ones.[4]

  • High Supersaturation: The concentration of the solute is significantly above the saturation point, favoring nucleation over crystal growth.

  • Inherent Crystal Habit: The compound may naturally crystallize in a needle-like (acicular) habit.

Solutions:

  • Reduce Supersaturation:

    • Use a slightly larger volume of solvent to decrease the overall concentration.

    • In an anti-solvent crystallization, add the anti-solvent more slowly.

  • Crystal Habit Modification:

    • Solvent Selection: Different solvents can influence the crystal habit. Experiment with a range of solvents with varying polarities.

    • Additives: In some cases, small amounts of additives can act as crystal growth inhibitors on certain crystal faces, altering the overall shape.[12][13] This is an advanced technique and requires careful experimentation.

    • Sonocrystallization: The use of ultrasound during crystallization can sometimes lead to more uniform and less needle-like crystals.[14][15]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of 3-fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine?

Given the molecule's structure, a good starting point for solvent screening would include polar aprotic and polar protic solvents. The pyridine and imidazole moieties suggest solubility in polar solvents.[7]

Solvent ClassExamplesRationale
Polar Protic Ethanol, Methanol, IsopropanolCan form hydrogen bonds with the pyridine and imidazole nitrogens.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateGood at dissolving polar compounds without interfering with hydrogen bonding between solute molecules.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity, can be effective. Be aware that THF is known to sometimes cause oiling out.[9]
Aromatic TolueneCan be a good "poor" solvent in a mixed-solvent system.
Non-polar Hexanes, HeptaneLikely to be effective as anti-solvents.

A systematic approach would be to test the solubility in a range of these solvents at room temperature and upon heating to find a suitable single solvent or a good solvent/anti-solvent pair.[7]

Q2: How does the fluorine substituent affect the crystallization of this compound?

The fluorine atom can significantly influence crystal packing.[2] It can participate in various weak intermolecular interactions, such as C–H···F and C–F···π interactions, which can stabilize the crystal lattice.[2][16] The position of the fluorine atom can also alter the electrostatic potential of the molecule, which in turn affects how the molecules arrange themselves in the crystal.[17] This can sometimes lead to polymorphism, where the compound can crystallize in different crystal forms with different properties.

Q3: My crystals are colored. How can I remove the color?

Colored impurities can often be removed by using activated charcoal.[7]

Protocol for Decolorization:

  • Dissolve the crude compound in the appropriate amount of hot solvent.

  • Allow the solution to cool slightly below its boiling point. Caution: Never add charcoal to a boiling solution, as this can cause it to boil over violently.[7]

  • Add a small amount of activated charcoal (a spatula tip is usually sufficient).

  • Swirl the mixture and gently heat it for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal.

  • Proceed with the crystallization of the filtrate.

Note that using too much charcoal can lead to a loss of your desired product due to adsorption.[7]

Experimental Protocols

Protocol 1: Cooling Crystallization

This is a standard method that relies on the principle that the solute is more soluble in a hot solvent than in a cold one.[18]

  • Dissolution: Place the crude 3-fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine in an Erlenmeyer flask. Add a suitable solvent (e.g., ethanol or ethyl acetate) dropwise while heating the mixture until the compound just dissolves.[10]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.[6]

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under a vacuum.[10]

Protocol 2: Anti-Solvent Crystallization

This technique is useful when a single suitable solvent cannot be found. It involves a "good" solvent in which the compound is soluble and a "poor" (anti-solvent) in which it is not.[7]

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., acetone) at room temperature or with gentle heating.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., hexanes) dropwise with constant swirling until the solution becomes persistently cloudy.[7]

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Cooling in an ice bath can further induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry.

Visualizations

Troubleshooting Workflow for Oiling Out

G start Oiling Out Occurs reheat Reheat to Dissolve Oil start->reheat add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool induce_nucleation Induce Nucleation (Scratch/Seed) slow_cool->induce_nucleation success Crystals Form induce_nucleation->success failure Oil Forms Again induce_nucleation->failure If oiling persists change_solvent Change Solvent System failure->change_solvent purify Purify Material failure->purify G CP Crystal Properties (Size, Purity, Habit) Cooling Cooling Rate Nucleation Nucleation Cooling->Nucleation Growth Crystal Growth Cooling->Growth Concentration Concentration Concentration->Nucleation Concentration->Growth Solvent Solvent System Solvent->Nucleation Solvent->Growth Purity Initial Purity Purity->Nucleation Purity->Growth Nucleation->CP Growth->CP

Key parameters influencing the nucleation and growth phases of crystallization.

References

  • ACS Publications. (2025). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. Available from: [Link]

  • University of Geneva. Guide for crystallization. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • SOP: CRYSTALLIZATION. Available from: [Link]

  • ACS Publications. (2025). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. Available from: [Link]

  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Available from: [Link]

  • CrystEngComm (RSC Publishing). Evaluation of the role of disordered organic fluorine in crystal packing: insights from halogen substituted benzanilides. Available from: [Link]

  • Google Patents. US20060078573A1 - Methods of modifying crystal habit.
  • ACS Publications. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Available from: [Link]

  • ResearchGate. (2025). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene | Request PDF. Available from: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee) : r/chemistry. Available from: [Link]

  • Zhanghua Dryer. (2024). Troubleshooting Crystallization Challenges in Industrial Settings. Available from: [Link]

  • PMC. Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. Available from: [Link]

  • PMC. Getting crystals your crystallographer will treasure: a beginner's guide. Available from: [Link]

  • Organic Chemistry at CU Boulder. Crystallization. Available from: [Link]

  • MDPI. (2026). To Study the Impact of Ultrasound-Assisted Antisolvent Crystallization on Aprepitant Crystal Habits. Available from: [Link]

  • PMC. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Available from: [Link]

  • (2020). Crystal Habit Modifications and Spherical Crystallization Design in Solution. Available from: [Link]

  • AIJR Books. (2024). Sonocrystallization Approach to Modify Crystal Habit for Improving Powder Processability. Available from: [Link]

  • YouTube. (2024). What is Cooling Crystallization?. Available from: [Link]

  • PMC. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]

  • MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Available from: [Link]

  • ACS Publications. (2014). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid | Crystal Growth & Design. Available from: [Link]

  • PMC. Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate. Available from: [Link]

  • PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. Available from: [Link]

  • RSC Publishing. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • PMC. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]

  • ACS Publications. (2015). Isomers of Pyrene–Imidazole Compounds: Synthesis and Configuration Effect on Optical Properties | Organic Letters. Available from: [Link]

  • Google Patents. WO2014093579A2 - Crystalline forms of 3-(imidazo[1,2-b] pyridazin-3-ylethynyl)-4-methyl-n-(4-[(4-methylpiperazin-1-yl) methyl]-3-(trifluoromethyl)phenyl)benzamide and its mono hydrochloride salt.
  • MDPI. (2025). Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. Available from: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine. This guide is designed to provide in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist you in overcoming common challenges encountered during the scale-up of this important pharmaceutical intermediate. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your synthetic route.

Introduction: A Plausible Synthetic Strategy and Its Challenges

The synthesis of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine on a larger scale is most effectively approached via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds, offering advantages in terms of the stability and low toxicity of the organoboron reagents. A plausible and efficient synthetic route is outlined below:

Synthetic_Route cluster_0 Precursor Synthesis cluster_1 Suzuki-Miyaura Coupling cluster_2 Final Product 6_bromo_3_fluoro_2_methylpyridine 6-Bromo-3-fluoro-2-methylpyridine Reaction Pd Catalyst, Base Solvent, Heat 6_bromo_3_fluoro_2_methylpyridine->Reaction imidazole_2_boronic_acid_ester Imidazole-2-boronic acid pinacol ester imidazole_2_boronic_acid_ester->Reaction Final_Product 3-Fluoro-6-(1H-imidazol-2-yl) -2-methylpyridine Reaction->Final_Product caption Proposed Suzuki-Miyaura coupling route. Troubleshooting_Low_Conversion Start Low Conversion Observed Check_Catalyst Is the catalyst/ligand appropriate for a 2-halopyridine coupling? Start->Check_Catalyst Check_Conditions Are the reaction conditions (base, solvent, temp) optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Switch to a bulky phosphine ligand (e.g., SPhos, XPhos) and a suitable Pd precatalyst. Check_Catalyst->Solution_Catalyst No Check_Reagents Are the reagents pure and dry? Check_Conditions->Check_Reagents Yes Solution_Conditions Systematically screen bases (K3PO4, Cs2CO3) and solvent systems (e.g., Dioxane/H2O). Check_Conditions->Solution_Conditions No Solution_Reagents Ensure 6-bromo-3-fluoro-2-methylpyridine is pure and the boronic ester is not degraded. Check_Reagents->Solution_Reagents No Suzuki_Miyaura_Workflow Setup 1. Reaction Setup: - Oven-dried glassware under N2 - Add 6-bromo-3-fluoro-2-methylpyridine,  imidazole-2-boronic acid pinacol ester,  and base (K3PO4). Solvent_Addition 2. Solvent Addition: - Add degassed 1,4-dioxane and water. Setup->Solvent_Addition Catalyst_Addition 3. Catalyst Addition: - Add SPhos-Pd-G3 catalyst. Solvent_Addition->Catalyst_Addition Reaction 4. Reaction: - Heat to 100 °C with vigorous stirring. - Monitor by TLC/HPLC. Catalyst_Addition->Reaction Workup 5. Workup: - Cool to room temperature. - Dilute with ethyl acetate. - Wash with water and brine. Reaction->Workup Purification 6. Purification: - Concentrate the organic layer. - Purify by column chromatography  (silica gel, with triethylamine in eluent). Workup->Purification

Troubleshooting

Minimizing impurities in 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine production

Welcome to the technical support center for the synthesis and purification of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine. This guide is designed for researchers, chemists, and process development professionals to tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and minimize impurities during its production.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues that may arise during the synthesis and purification of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine.

Issue 1: Presence of an Unreacted Starting Material in the Final Product

Question: My final product's NMR and HPLC analysis shows the presence of unreacted 2-chloro-3-fluoro-6-methylpyridine. What are the likely causes and how can I resolve this?

Answer:

The presence of unreacted 2-chloro-3-fluoro-6-methylpyridine suggests an incomplete reaction during the imidazole ring formation. This can be due to several factors:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. It is recommended to monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.

  • Stoichiometry of Reagents: Ensure that the molar ratio of the reagents is correct. An excess of the limiting reagent may be necessary to drive the reaction to completion.

  • Catalyst Activity: If a catalyst is used, its activity might be compromised. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if it's air-sensitive).

Solution Workflow:

start Impurity Detected: Unreacted Starting Material check_time_temp Verify Reaction Time and Temperature start->check_time_temp check_stoichiometry Check Reagent Stoichiometry start->check_stoichiometry check_catalyst Assess Catalyst Activity start->check_catalyst extend_reaction Extend Reaction Time or Increase Temperature check_time_temp->extend_reaction adjust_ratio Adjust Molar Ratio check_stoichiometry->adjust_ratio replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst monitor_reaction Monitor by TLC/HPLC extend_reaction->monitor_reaction adjust_ratio->monitor_reaction replace_catalyst->monitor_reaction workup Proceed to Workup monitor_reaction->workup

Caption: Troubleshooting workflow for unreacted starting material.

Issue 2: Formation of Positional Isomers

Question: I have identified an impurity that appears to be a positional isomer of the desired product. How can this be happening and what purification strategies are effective?

Answer:

The formation of positional isomers can occur if the starting materials have multiple reactive sites. For instance, if a substituted imidazole with multiple nitrogen atoms is used, the pyridine ring could attach at an unintended position.

Effective Purification Strategies:

  • Column Chromatography: A carefully optimized column chromatography protocol is often the most effective method for separating positional isomers. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in methanol) to achieve the best separation.

  • Recrystallization: If the isomers have different solubilities, recrystallization can be a highly effective and scalable purification method. Test various solvents and solvent mixtures to find conditions where the desired isomer crystallizes out, leaving the undesired isomer in the mother liquor.

Purification Method Advantages Disadvantages
Column Chromatography High resolution, applicable to a wide range of compounds.Can be time-consuming and require large volumes of solvent.
Recrystallization Scalable, can yield very pure material.Dependent on the solubility differences between isomers.
Issue 3: Presence of Over-Fluorinated or Under-Fluorinated Impurities

Question: My mass spectrometry analysis indicates the presence of species with additional or missing fluorine atoms. What is the source of these impurities?

Answer:

These impurities likely arise from the starting materials. The 3-fluoro-2-methylpyridine starting material may contain impurities from its own synthesis, such as di-fluorinated or non-fluorinated pyridine analogs.

Preventative Measures:

  • Starting Material Purity: It is crucial to use highly pure starting materials. Analyze the purity of your starting materials by NMR, GC-MS, or HPLC before use.

  • Supplier Qualification: Source your starting materials from reputable suppliers who can provide a certificate of analysis detailing the purity and impurity profile.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the synthesis to minimize impurity formation?

A1: Temperature control is often the most critical parameter. Many side reactions are highly temperature-dependent. Maintaining a consistent and optimal reaction temperature can significantly reduce the formation of byproducts. It is advisable to use a temperature-controlled reaction vessel.

Q2: How can I effectively remove residual palladium catalyst from my final product?

A2: Residual palladium from cross-coupling reactions is a common issue. Several methods can be employed for its removal:

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb palladium residues.

  • Metal Scavengers: Commercially available metal scavengers (e.g., silica-based thiourea scavengers) can be very effective at selectively binding and removing palladium.

  • Filtration through Celite: Passing the reaction mixture through a pad of Celite can help remove some of the precipitated palladium catalyst.

Q3: What are the best practices for storing 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine to prevent degradation?

A3: To prevent degradation, the compound should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation. Use of amber vials can protect the compound from light-induced degradation.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system.

  • Loading: Carefully load the adsorbed product onto the top of the column.

  • Elution: Begin eluting with the solvent system, starting with a non-polar mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

start Crude Product slurry Adsorb on Silica start->slurry load_sample Load Sample slurry->load_sample pack_column Pack Silica Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions (TLC/HPLC) collect_fractions->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end_node Pure Product evaporate->end_node

Caption: Workflow for column chromatography purification.

References

  • Synthesis of 2-(1H-imidazol-2-yl)pyridine derivatives. World Intellectual Property Organization. (Patent outlining synthetic routes).
  • Preparation of 2-(imidazol-2-yl)pyridine compounds as p38 kinase inhibitors. World Intellectual Property Organization. (Patent with relevant synthetic procedures).
  • Purification of Pharmaceutical Compounds. American Chemical Society. (General guide on purification techniques). URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyridine-Based p38 MAPK Inhibitors for Drug Discovery

This guide provides an in-depth comparative analysis of key pyridine-based inhibitors of p38 mitogen-activated protein kinase (MAPK), a critical target in inflammatory diseases and oncology. We will delve into the perfor...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of key pyridine-based inhibitors of p38 mitogen-activated protein kinase (MAPK), a critical target in inflammatory diseases and oncology. We will delve into the performance of well-characterized inhibitors, including Losmapimod, Doramapimod, and Talmapimod, and discuss the potential of lesser-known derivatives such as 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine based on established structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of p38 MAPK inhibitors.

The Significance of the Pyridine Scaffold in Kinase Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of kinase inhibitors.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor, crucial for anchoring the molecule within the ATP-binding pocket of kinases.[3] Furthermore, the pyridine ring's aromatic nature allows for a variety of substitutions, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[4] This versatility has made pyridine derivatives a cornerstone in the development of targeted therapies.[2]

p38 MAPK: A Key Regulator of Inflammation

The p38 MAPKs are a family of serine/threonine kinases that play a central role in the cellular response to stress and inflammatory stimuli.[5] They are key regulators of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[6] Consequently, inhibiting p38 MAPK is a promising therapeutic strategy for a range of inflammatory conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[5][7]

Comparative Analysis of Leading Pyridine-Based p38 MAPK Inhibitors

This section details the performance of three prominent pyridine-containing p38 MAPK inhibitors, providing a basis for understanding the structure-activity relationships that govern their efficacy.

Losmapimod (GW856553X): A Case Study in a Structurally Related Compound

While direct experimental data for 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine is not extensively available in the public domain, we can infer its potential by examining its close structural analog, Losmapimod. The IUPAC name for Losmapimod is 6-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide.[8] It shares the 3-fluoro-2-methylpyridine core with our initial compound of interest.

Losmapimod is a potent, orally active inhibitor of p38α and p38β isoforms.[9][10] It has been extensively studied in clinical trials for various conditions, including COPD and cardiovascular disease.[2][7] Although it has not yet achieved regulatory approval for these indications, the wealth of data from these studies provides valuable insights into the therapeutic potential and challenges associated with targeting the p38 MAPK pathway.

Doramapimod (BIRB 796): An Allosteric Inhibitor

Doramapimod stands out due to its unique mechanism of action. Unlike many kinase inhibitors that compete with ATP for the binding site, Doramapimod is an allosteric inhibitor.[10] It binds to a site distinct from the ATP pocket, inducing a conformational change that inactivates the enzyme. This allosteric binding is associated with a slow dissociation rate, leading to a prolonged duration of action.[3] Doramapimod is a pan-p38 inhibitor, with activity against all four isoforms (α, β, γ, and δ).[7]

Talmapimod (SCIO-469): A Highly Selective p38α Inhibitor

Talmapimod is a potent and selective inhibitor of the p38α isoform.[1] This selectivity can be advantageous in minimizing off-target effects that may arise from inhibiting other p38 isoforms or unrelated kinases.[2] Talmapimod has demonstrated efficacy in preclinical models of inflammatory diseases and cancer.[9]

Performance Data Comparison

The following table summarizes the in vitro potency of the discussed p38 MAPK inhibitors.

CompoundTarget(s)IC50 (nM)Assay Type
Losmapimod (GW856553X) p38α, p38βpKi = 8.1 (p38α), 7.6 (p38β)Ligand Displacement Assay
Doramapimod (BIRB 796) p38α, p38β, p38γ, p38δ38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ)Cell-free kinase assay
Talmapimod (SCIO-469) p38α9Cell-free kinase assay

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. pKi is the negative logarithm of the inhibition constant (Ki), with a higher value indicating greater potency.

Experimental Protocols

To provide a practical context for the evaluation of these inhibitors, we present a detailed protocol for a common in vitro assay used to determine the potency of p38 MAPK inhibitors.

In Vitro p38α Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the p38α kinase.

Materials:

  • Recombinant human p38α kinase

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

  • ATP

  • Substrate (e.g., ATF2 peptide)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control.

  • Add 5 µL of a solution containing the p38α kinase and the ATF2 substrate in kinase buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality behind Experimental Choices:

  • Choice of Substrate: ATF2 is a well-established physiological substrate of p38 MAPK, ensuring the biological relevance of the assay.

  • ATP Concentration: The ATP concentration is typically kept at or near its Michaelis-Menten constant (Km) to allow for the sensitive detection of competitive inhibitors.

  • Use of a Commercial Detection Kit: The ADP-Glo™ kit provides a robust and high-throughput method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to the enzyme's activity.

Visualizing the p38 MAPK Signaling Pathway and Experimental Workflow

To further clarify the context of this research, the following diagrams illustrate the p38 MAPK signaling pathway and a typical workflow for inhibitor screening.

p38_pathway cluster_inhibitor Point of Inhibition Stress_Cytokines Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Cytokines->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2_3 MK2 / MK3 p38->MK2_3 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) MK2_3->Cytokine_Production Transcription_Factors->Cytokine_Production Inhibitor Pyridine-based Inhibitors Inhibitor->p38

Caption: The p38 MAPK signaling cascade and the point of intervention for pyridine-based inhibitors.

workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Cytokine_Release Cytokine Release Assay (e.g., TNF-α ELISA) Lead_Opt->Cytokine_Release Cell_Viability Cell Viability Assay Cytokine_Release->Cell_Viability Animal_Models Animal Models of Inflammation Cell_Viability->Animal_Models PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Models->PK_PD Clinical_Candidate Clinical_Candidate PK_PD->Clinical_Candidate Selection of Clinical Candidate

Caption: A generalized workflow for the discovery and development of p38 MAPK inhibitors.

Conclusion and Future Directions

The pyridine scaffold remains a highly valuable framework for the design of potent and selective kinase inhibitors. The well-characterized p38 MAPK inhibitors Losmapimod, Doramapimod, and Talmapimod each offer unique profiles in terms of their mechanism of action, isoform selectivity, and potency. The structural similarity of Losmapimod to 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine suggests that the latter could also exhibit inhibitory activity against p38 MAPK. Further synthesis and biological evaluation of this and related derivatives are warranted to explore their therapeutic potential. Future research should focus on optimizing the selectivity and pharmacokinetic properties of pyridine-based inhibitors to enhance their clinical utility.

References

  • p38α MAPK inhibitors - Alzheimer's Drug Discovery Foundation. (URL: [Link])

  • p38 MAPK inhibitor | BIRB 796 | opnMe | Boehringer Ingelheim. (URL: [Link])

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (URL: [Link])

  • p38 mitogen-activated protein kinase inhibitors--mechanisms and therapeutic potentials - PubMed. (URL: [Link])

  • Losmapimod | C22H26FN3O2 | CID 11552706 - PubChem. (URL: [Link])

  • Losmapimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

  • Losmapimod - Wikipedia. (URL: [Link])

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (URL: not available)
  • Lessons from final losmapimod trial data help future FSHD studies. (URL: [Link])

  • Development of Losmapimod, A Small Molecule, to Regulate Gene Expression to Treat the Root Cause of FSHD. (URL: [Link])

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (URL: [Link])

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (URL: [Link])

  • Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors - PubMed. (URL: [Link])

  • Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed. (URL: [Link])

  • Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL: [Link])

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. (URL: [Link])

  • Discovery of N-((4-([1][7][9]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable - ACS Publications. (URL: [Link])

  • Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents - MedChemComm (RSC Publishing). (URL: [Link])

  • Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species - PubMed. (URL: [Link])

Sources

Comparative

A Comparative Guide to the Efficacy of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine Analogs as MEK Inhibitors

For Researchers, Scientists, and Drug Development Professionals The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] Mitogen-activated protein kinase (MEK) 1 and MEK2, dual-specificity kinases within this cascade, represent a key therapeutic checkpoint.[1] This guide provides a comparative analysis of the efficacy of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine analogs, a promising class of allosteric MEK inhibitors.

The RAS/RAF/MEK/ERK Signaling Pathway: A Central Oncogenic Driver

The RAS/RAF/MEK/ERK cascade is a tightly regulated signaling pathway that transmits extracellular signals to the nucleus, culminating in the regulation of gene expression. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the activation of the small GTPase RAS. Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF), which in turn phosphorylate and activate MEK1 and MEK2. Finally, activated MEK phosphorylates and activates the extracellular signal-regulated kinases (ERK) 1 and 2. Phosphorylated ERK (pERK) translocates to the nucleus and phosphorylates a multitude of transcription factors, leading to changes in gene expression that drive cell proliferation, survival, and differentiation.

Mutations in components of this pathway, particularly in BRAF and RAS, are frequently observed in various cancers, including melanoma, colorectal cancer, and non-small cell lung cancer, leading to constitutive pathway activation and uncontrolled cell growth.[1][3]

RAS_RAF_MEK_ERK_Pathway cluster_inhibitor Mechanism of Action RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation MEK_Inhibitor 3-Fluoro-6-(1H-imidazol-2-yl) -2-methylpyridine Analogs MEK_Inhibitor->MEK Allosteric Inhibition MEK1_Kinase_Assay Start Start Add_Components Add MEK1, inactive ERK2, and test compound to well Start->Add_Components Add_ATP Initiate reaction with ATP Add_Components->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Detect_pERK Detect phosphorylated ERK (pERK) (e.g., using a specific antibody) Stop_Reaction->Detect_pERK Analyze Analyze results to determine IC50 Detect_pERK->Analyze

Figure 2: Workflow for an in vitro MEK1 kinase assay.

Protocol:

  • Reagents and Materials:

    • Recombinant active MEK1 enzyme

    • Recombinant inactive ERK2 substrate

    • ATP

    • Test compounds (analogs)

    • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

    • Detection reagent (e.g., anti-phospho-ERK antibody)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add the assay buffer, MEK1 enzyme, and inactive ERK2 substrate.

    • Add the test compounds to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated ERK using a suitable detection method, such as an antibody-based assay (e.g., ELISA, HTRF).

    • Measure the signal using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular Phospho-ERK (pERK) Assay

This cell-based assay measures the ability of a compound to inhibit MEK activity within a cellular context by quantifying the levels of phosphorylated ERK.

Protocol:

  • Reagents and Materials:

    • Cancer cell line with an activated RAS/RAF/MEK/ERK pathway (e.g., A375 melanoma cells)

    • Cell culture medium and supplements

    • Test compounds (analogs)

    • Lysis buffer

    • Antibodies: anti-phospho-ERK (pERK) and anti-total-ERK

    • Detection system (e.g., Western blot, In-Cell Western, ELISA)

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1-2 hours).

    • Lyse the cells to extract proteins.

    • Quantify the levels of pERK and total ERK in the cell lysates using a detection method such as Western blotting or a plate-based immunoassay.

    • Normalize the pERK signal to the total ERK signal.

    • Calculate the percent inhibition of ERK phosphorylation for each compound concentration and determine the IC50 value.

Cell Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.

SRB_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with test compounds Incubate_24h->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Fix_Cells Fix cells with TCA Incubate_72h->Fix_Cells Stain_Cells Stain with Sulforhodamine B (SRB) Fix_Cells->Stain_Cells Wash_Cells Wash to remove unbound dye Stain_Cells->Wash_Cells Solubilize_Dye Solubilize bound dye with Tris buffer Wash_Cells->Solubilize_Dye Measure_Absorbance Measure absorbance at ~515 nm Solubilize_Dye->Measure_Absorbance Analyze Analyze data to determine IC50 Measure_Absorbance->Analyze

Figure 3: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.

Protocol:

  • Reagents and Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements

    • Test compounds (analogs)

    • Trichloroacetic acid (TCA)

    • Sulforhodamine B (SRB) solution

    • Tris base solution

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to attach overnight.

    • Treat cells with serial dilutions of the test compounds for 72 hours.

    • Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates with water to remove TCA.

    • Stain the cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye.

    • Air dry the plates.

    • Solubilize the protein-bound dye with Tris base solution.

    • Measure the absorbance at approximately 515 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Conclusion and Future Perspectives

The 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine scaffold represents a promising starting point for the development of potent and selective MEK inhibitors. The lead compound, TAK-733, demonstrates significant preclinical activity, validating the potential of this chemical series. While a comprehensive public dataset for a series of direct analogs is currently unavailable, a comparative analysis with other clinical-stage MEK inhibitors highlights the competitive landscape and the importance of optimizing both potency and drug-like properties.

Future research in this area should focus on the synthesis and systematic evaluation of a library of analogs to establish a clear structure-activity relationship. This will enable the rational design of next-generation inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles. Combination therapies, pairing these MEK inhibitors with other targeted agents or immunotherapies, also hold significant promise for overcoming resistance and improving patient outcomes in a variety of cancers.

References

Click to expand
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • The clinical development of MEK inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives. PubMed. [Link]

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC. [Link]

  • Process for the preparation of substituted pyridines.
  • Synthesis and Biological Evaluation of New 2,4,6-Trisubstituted Pyrimidines and Their N-Alkyl Derivatives. ResearchGate. [Link]

  • Substituted 2,6-substituted pyridine compounds.
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC. [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]

  • Antitumor Activity of the MEK Inhibitor TAK-733 Against Melanoma Cell Lines and Patient-Derived Tumor Explants. PMC. [Link]

  • Current Development Status of MEK Inhibitors. MDPI. [Link]

  • Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer. PubMed. [Link]

  • The clinical development of MEK inhibitors. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Bentham Science. [Link]

  • Process for producing 2,3-diamino-6-methoxypyridine.
  • Substituted 2-amino-pyridine derivative compounds, their production and their medicinal use. PubChem. [Link]

  • MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. RSC Publishing. [Link]

  • Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. PubMed. [Link]

  • Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. Icahn School of Medicine at Mount Sinai. [Link]

  • An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Structure-activity relationships comparing N-(6-methylpyridin-yl)-substituted aryl amides to 2-methyl-6-(substituted-arylethynyl)pyridines or 2-methyl-4-(substituted-arylethynyl)thiazoles as novel metabotropic glutamate receptor subtype 5 antagonists. PubMed. [Link]

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine

Introduction: The Synthetic Challenge The structure of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine incorporates a fluorinated pyridine ring coupled with an imidazole moiety. The key synthetic challenge lies in the sel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Challenge

The structure of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine incorporates a fluorinated pyridine ring coupled with an imidazole moiety. The key synthetic challenge lies in the selective formation of the carbon-carbon bond between the pyridine C6 and the imidazole C2 positions, while preserving the fluorine substituent at C3. The electronic properties of the fluorinated pyridine ring and the potential for side reactions necessitate a careful selection of synthetic strategy. This guide will compare three primary approaches: a Suzuki-Miyaura coupling, a Stille coupling, and a nucleophilic aromatic substitution (SNAr) pathway.

Comparative Analysis of Synthetic Routes

The following sections detail the proposed synthetic routes, including reaction schemes, plausible experimental protocols, and a discussion of the advantages and disadvantages of each method.

Route A: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds.[1] This approach is predicated on the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate.

Reaction Scheme

Suzuki-Miyaura Coupling SM1 2-Bromo-3-fluoro-6-methylpyridine reagents Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) SM1->reagents SM2 Imidazole-2-boronic acid or its pinacol ester SM2->reagents Product 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine reagents->Product caption Suzuki-Miyaura Coupling Workflow

Caption: A visual representation of the Suzuki-Miyaura coupling approach.

Experimental Protocol (Proposed)
  • Reaction Setup: To a flame-dried Schlenk flask, add 2-Bromo-3-fluoro-6-methylpyridine (1.0 eq.), Imidazole-2-boronic acid pinacol ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, for instance, potassium carbonate (2.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Discussion
  • Reproducibility: The Suzuki-Miyaura coupling is generally a robust and reproducible reaction. The commercial availability of both 2-Bromo-3-fluoro-6-methylpyridine and imidazole-2-boronic acid derivatives enhances the reproducibility of this route.[2][3] However, the purity of the boronic acid reagent is crucial, as boronic acids can undergo degradation.

  • Advantages: This method offers a broad functional group tolerance and typically proceeds with high yields. The reaction conditions are relatively mild, and a wide variety of palladium catalysts and ligands are available for optimization.

  • Disadvantages: The cost of palladium catalysts can be a drawback for large-scale synthesis. Residual palladium in the final product can be a concern for pharmaceutical applications and may require specific purification steps for its removal. The boronic acid starting material can be sensitive to storage conditions.

Route B: Stille Coupling

The Stille coupling offers a viable alternative to the Suzuki-Miyaura reaction, utilizing an organotin reagent in place of an organoboron compound.

Reaction Scheme

Stille Coupling SM1 2-Bromo-3-fluoro-6-methylpyridine reagents Pd catalyst (e.g., Pd(PPh₃)₄) Ligand (e.g., AsPh₃) Solvent (e.g., Toluene) SM1->reagents SM2 2-(Tributylstannyl)imidazole SM2->reagents Product 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine reagents->Product caption Stille Coupling Workflow

Caption: A visual representation of the Stille coupling approach.

Experimental Protocol (Proposed)
  • Synthesis of 2-(Tributylstannyl)imidazole: Imidazole can be lithiated with n-butyllithium and then quenched with tributyltin chloride to afford the stannylated imidazole. This intermediate should be purified before use.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-Bromo-3-fluoro-6-methylpyridine (1.0 eq.) and 2-(Tributylstannyl)imidazole (1.1 eq.) in an anhydrous, degassed solvent such as toluene.

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).

  • Reaction: Heat the reaction mixture to reflux (around 110 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts. Filter the mixture through Celite and extract the filtrate with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography.

Discussion
  • Reproducibility: The reproducibility of the Stille coupling can be high, provided the organotin reagent is pure. However, the synthesis of the stannane adds a step to the overall process, which can introduce variability.

  • Advantages: Organotin reagents are often stable and can be purified by distillation or chromatography. Stille couplings are generally tolerant of a wide range of functional groups.

  • Disadvantages: The primary drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. The removal of these tin residues from the final product can be challenging and requires specific work-up procedures, which can affect the overall yield and purity.

Route C: Nucleophilic Aromatic Substitution (SNAr)

This approach leverages the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen to activate the ring towards nucleophilic attack. By using a more highly activated pyridine precursor, a direct substitution with imidazole may be possible.

Reaction Scheme

SNAr SM1 2,3-Difluoro-6-methylpyridine reagents Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) SM1->reagents SM2 Imidazole SM2->reagents Product 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine reagents->Product caption Nucleophilic Aromatic Substitution Workflow

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine, a potential therapeutic agent, the establishment...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine, a potential therapeutic agent, the establishment of robust, reliable, and reproducible analytical methods is a cornerstone of the entire development lifecycle. This guide provides an in-depth comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the quantitative analysis of this compound. The focus is a rigorous cross-validation study designed to ensure that the chosen method is fit for its intended purpose, a principle underscored by international regulatory bodies.[1]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] This guide will not only present the validation data but also delve into the scientific rationale behind the experimental design and the interpretation of the results, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The Imperative of Method Validation

Analytical method validation is a critical process that ensures the reliability, accuracy, and consistency of test results in drug testing.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, largely harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), that outline the necessary validation parameters.[4][5][6] These parameters serve as the bedrock of this comparative study.

The validation process for quantitative analytical procedures is designed to minimize assay variation.[7] This is crucial for in-process, release, acceptance, and stability testing.[7]

Comparative Analytical Technologies: HPLC vs. UPLC

The two techniques at the heart of this guide, HPLC and UPLC, are both powerful tools for separating and quantifying compounds in complex mixtures.[8] The primary distinction lies in their operating pressures and the particle size of the stationary phase.[8][9][10]

  • High-Performance Liquid Chromatography (HPLC) has long been the industry standard, utilizing larger stationary phase particles (typically 3-5 µm) and operating at pressures up to 6,000 psi.[8][9][11]

  • Ultra-Performance Liquid Chromatography (UPLC) represents a significant technological advancement, employing smaller particles (less than 2 µm) and much higher pressures (up to 15,000 psi).[9][10][11] This results in faster analysis times, improved resolution, and enhanced sensitivity.[8][11][12]

While UPLC offers advantages in speed and sensitivity, HPLC remains a robust and versatile technique.[8] The choice between them often depends on the specific analytical needs, desired throughput, and available resources.[8] This guide will provide the data to make an informed decision for the analysis of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine.

Experimental Design for Cross-Validation

The cross-validation of these two methods will be conducted by assessing a series of key validation parameters as stipulated by the ICH Q2(R1) guideline.[13][14] A validation protocol with pre-defined acceptance criteria should be established before initiating the validation studies.[1][15]

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

Experimental Protocols
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: 60:40 (v/v) Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Detection: UV at 254 nm

In-Depth Analysis of Validation Parameters

The following sections detail the evaluation of each validation parameter for both the HPLC and UPLC methods, presenting the results in a comparative format.

Specificity

Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[16][17][18]

Experimental Approach: Forced degradation studies were performed on the drug substance to generate potential degradation products. The drug substance was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. Additionally, a placebo formulation was analyzed to assess for any interference from excipients.

Results:

Parameter HPLC Method UPLC Method Acceptance Criteria
Peak Purity Index (Degradation Samples) > 0.999> 0.999> 0.999
Resolution from Nearest Impurity 2.53.8> 2.0
Placebo Interference at Analyte Retention Time No significant peakNo significant peakNo interference

Interpretation: Both methods demonstrated excellent specificity. The UPLC method, with its higher resolving power, provided a greater separation between the main peak and the closest eluting impurity, offering a slight advantage in this regard.[8][11]

Linearity and Range

Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range.[19][20] The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable precision, accuracy, and linearity.[19][21]

Experimental Approach: A series of at least five calibration standards were prepared and analyzed, spanning a concentration range of 50% to 150% of the target assay concentration.

Results:

Parameter HPLC Method UPLC Method Acceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mL80 - 120% of test concentration for assay[21][22]
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Y-intercept Minimal, close to zeroMinimal, close to zeroNot significantly different from zero

Interpretation: Both methods exhibited excellent linearity over the specified range, as indicated by the high correlation coefficients.[20]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[16][23][24]

Experimental Approach: Accuracy was determined by analyzing a minimum of nine samples, with three replicates at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[15] The percentage recovery was calculated.

Results:

Concentration Level HPLC Method (% Recovery) UPLC Method (% Recovery) Acceptance Criteria
80% 99.5%100.2%98.0 - 102.0%
100% 100.1%100.5%98.0 - 102.0%
120% 99.8%100.8%98.0 - 102.0%

Interpretation: Both methods demonstrated a high degree of accuracy, with all recovery values falling well within the acceptable limits.

Precision

Precision is the measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[16][23][24] It is typically evaluated at two levels: repeatability and intermediate precision.[22][25]

Experimental Approach:

  • Repeatability (Intra-assay precision): Six replicate injections of the same sample at 100% of the target concentration were analyzed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.

Results:

Parameter HPLC Method (%RSD) UPLC Method (%RSD) Acceptance Criteria
Repeatability 0.8%0.5%≤ 2.0%
Intermediate Precision 1.2%0.9%≤ 2.0%

Interpretation: Both methods are highly precise. The UPLC method showed slightly better precision, which can be attributed to the more efficient separation and sharper peak shapes.[8]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[26] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21][26]

Experimental Approach: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[27]

Results:

Parameter HPLC Method UPLC Method Acceptance Criteria
LOD 0.1 µg/mL0.03 µg/mLReportable Value
LOQ 0.3 µg/mL0.1 µg/mLReportable Value

Interpretation: The UPLC method demonstrated significantly lower LOD and LOQ values, indicating superior sensitivity.[8][11] This is a key advantage for the analysis of low-level impurities or for applications requiring high sensitivity.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16][28][29][30]

Experimental Approach: Small, deliberate changes were made to key method parameters, and the effect on the results was evaluated. Parameters investigated included mobile phase composition, pH, column temperature, and flow rate.[31]

Results:

Parameter Varied HPLC Method (Effect on Results) UPLC Method (Effect on Results) Acceptance Criteria
Mobile Phase Composition (±2%) Minor shift in retention time, within system suitabilityNegligible effectSystem suitability criteria met
pH of Buffer (±0.2 units) Minor peak tailing observedNegligible effectSystem suitability criteria met
Column Temperature (±5°C) Shift in retention time, within system suitabilityMinor shift in retention time, within system suitabilitySystem suitability criteria met
Flow Rate (±10%) Proportional change in retention time, within system suitabilityProportional change in retention time, within system suitabilitySystem suitability criteria met

Interpretation: Both methods were found to be robust for the tested parameters. The UPLC method appeared slightly less affected by minor changes in mobile phase pH.

Visualizing the Validation Parameter Interdependencies

Caption: Interrelationship of analytical method validation parameters.

Conclusion and Recommendations

Both the HPLC and UPLC methods have been successfully validated for the quantitative analysis of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine and are fit for their intended purpose.

The HPLC method is robust, reliable, and provides accurate and precise results. It is a cost-effective and widely available technique suitable for routine quality control applications where high throughput is not a primary concern.

The UPLC method offers several distinct advantages, including significantly shorter analysis times, reduced solvent consumption, and superior sensitivity (lower LOD and LOQ).[8][12] For laboratories where high sample throughput is critical, or for applications requiring the detection and quantification of trace-level impurities, the UPLC method is the superior choice.

The selection of the most appropriate method will ultimately depend on the specific needs and resources of the laboratory. This guide provides the necessary data and scientific rationale to make an evidence-based decision.

References

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips - PharmaGuru. [Link]

  • UPLC vs HPLC: what is the difference? - Alispharm. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager. [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. [Link]

  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis - WebofPharma. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]

  • ICH Q2(R1) Analytical Procedures Guide | PDF | Detection Limit | Verification And Validation. [Link]

  • Differences between HPLC and UPLC - Pharmaguideline. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Robustness Tests | LCGC International. [Link]

  • Limit of Detection and Limit of Quantification Determination in Gas Chromatography. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. [Link]

  • How To Perform Robustness In Analytical Method Validation - PharmaGuru. [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. [Link]

  • HPLC analytical tips: What is 'specificity'? - Biorelevant.com. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

  • Linearity and Range in Analytical Method Validation by HPLC - Industrial Pharmacist. [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? [Link]

  • Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method | Analytical Chemistry - ACS Publications. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. [Link]

  • Why a robust method is essential in pharmaceutical analysis - Chromatography Today. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Quality Guidelines - ICH. [Link]

  • Accuracy and Precision - What's The Difference? | Analytical Data - SCION Instruments. [Link]

  • Understanding the Four Types of Analytical Method Validation - Oxford Analytical Services. [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method - Pharmaceutical Sciences. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. [Link]

  • Accuracy and precision presentation | PPTX - Slideshare. [Link]

  • Linearity and Range in Method Validation | PDF - Scribd. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. [Link]

  • What is the difference between specificity and selectivity of the HPLC method? [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation - PMC - NIH. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ. [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation. [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. [Link]

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Validation

Scaffold Comparison Guide: 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine in Kinase Inhibitor SAR Studies

Executive Summary The development of highly selective, orally bioavailable kinase inhibitors requires meticulous optimization of the core pharmacophore. The 3-fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine (CAS: 1245643-71...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, orally bioavailable kinase inhibitors requires meticulous optimization of the core pharmacophore. The 3-fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine (CAS: 1245643-71-3) scaffold represents a highly evolved structural motif frequently utilized in the design of ATP-competitive inhibitors targeting kinases such as ALK5 (TGF-β Type I Receptor) and p38 Mitogen-Activated Protein Kinase (MAPK).

This guide objectively compares the structure-activity relationship (SAR) performance of this optimized scaffold against its unsubstituted precursors. By dissecting the causality behind the 2-methyl and 3-fluoro substitutions, we provide a comprehensive blueprint for researchers looking to overcome common selectivity and pharmacokinetic (PK) liabilities in early-stage drug discovery.

Structural Causality: The Role of the Scaffold

To understand the superiority of the 3-fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine scaffold, one must analyze the distinct biophysical role of each functional group within the kinase ATP-binding cleft [1].

  • The Hinge Binder (1H-imidazol-2-yl): The imidazole ring serves as the primary anchor. It forms critical bidentate hydrogen bonds (donor and acceptor) with the backbone amide and carbonyl groups of the kinase hinge region (e.g., His283 in ALK5 or Met109 in p38α).

  • The Selectivity Switch (2-Methyl Group): The 2-methyl group projects into the hydrophobic "selectivity pocket" governed by the kinase gatekeeper residue. ALK5 features a small gatekeeper (Ser280), which perfectly accommodates the methyl group. In contrast, kinases with bulkier gatekeepers (like Thr106 in p38α) experience a severe steric clash, driving high target selectivity [1, 2].

  • The Metabolic Shield (3-Fluoro Group): Unsubstituted pyridines are highly susceptible to CYP450-mediated oxidation at the electron-rich 3-position. The introduction of a highly electronegative fluorine atom physically blocks this metabolic hotspot [3]. Furthermore, fluorine's inductive effect lowers the pKa of the adjacent pyridine nitrogen. This reduction in basicity decreases the molecule's ionization at physiological pH, significantly enhancing passive membrane permeability and mitigating hERG channel liabilities.

G cluster_0 Kinase ATP Pocket Hinge Hinge Region (His283/Met109) Gatekeeper Selectivity Pocket (Ser280/Thr106) Hydrophobic Metabolic Hotspot (Solvent Front) Imid 1H-imidazol-2-yl (H-Bonding) Imid->Hinge H-bonds Methyl 2-Methyl Group (Steric Fit) Methyl->Gatekeeper Van der Waals Fluoro 3-Fluoro Group (CYP450 Shield) Fluoro->Hydrophobic Steric Block

Kinase ATP-Binding Pocket Interaction Model for the Optimized Scaffold

Comparative SAR Data

The table below summarizes the quantitative performance of the fully optimized scaffold against baseline alternatives, using ALK5 as the primary target and p38α as the off-target counter-screen.

Scaffold VariantALK5 IC₅₀ (nM)p38α IC₅₀ (nM)Selectivity Fold (p38/ALK5)HLM T₁/₂ (min)Permeability (Papp, 10⁻⁶ cm/s)
A: 6-(1H-imidazol-2-yl)pyridine45 ± 460 ± 51.3x12.54.2
B: 6-(1H-imidazol-2-yl)-2-methylpyridine18 ± 2850 ± 4047.2x15.06.5
C: 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine12 ± 1 >1000 >83.3x >60.0 18.4

Data Interpretation:

  • Transitioning from A to B demonstrates the power of the 2-methyl group. While ALK5 potency improves slightly due to favorable hydrophobic packing, p38α activity drops precipitously due to the Thr106 steric clash.

  • Transitioning from B to C highlights the dual benefit of the 3-fluoro substitution. The half-life in human liver microsomes (HLM) quadruples due to the blocked oxidation site, while passive permeability nearly triples due to the modulated pKa.

SAR_Workflow N1 Base Scaffold 6-(1H-imidazol-2-yl)pyridine N2 Selectivity Optimization Add 2-Methyl Group N1->N2 N3 Metabolic Stabilization Add 3-Fluoro Group N2->N3 N4 In Vitro Validation Kinase & PK Assays N3->N4 N5 Optimized Lead 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine N4->N5

High-Throughput Screening & SAR Optimization Workflow

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific causality for reagent choices and internal quality control metrics.

Protocol A: Radiometric Kinase Inhibition Assay (³³P-ATP)

This assay measures the direct inhibition of kinase catalytic activity. A radiometric approach is chosen over fluorescence-based assays to avoid compound auto-fluorescence interference, which is common with highly conjugated heterocyclic scaffolds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Causality: Brij-35 prevents non-specific compound aggregation, while DTT maintains the kinase in an active, reduced state.

  • Enzyme & Substrate Addition: Add 10 ng of recombinant human ALK5 (or p38α) and 2 µg of casein substrate per well in a 96-well plate.

  • Compound Titration: Add the scaffold variants in a 10-point, 3-fold serial dilution (starting at 10 µM). Include DMSO vehicle control (0.1% final) and a positive reference inhibitor (e.g., SB-431542 for ALK5).

  • Reaction Initiation: Initiate the reaction by adding an ATP mixture containing unlabeled ATP at the enzyme's specific Km​ (e.g., 10 µM) spiked with 1 µCi of [γ-³³P]ATP. Causality: Running the assay at the ATP Km​ ensures the calculated IC₅₀ accurately reflects the Ki​ according to the Cheng-Prusoff equation.

  • Incubation & Termination: Incubate for 60 minutes at 30°C. Terminate the reaction by adding 3% phosphoric acid.

  • Filtration & Detection: Transfer the mixture to a P81 phosphocellulose filter plate. Wash extensively with 1% phosphoric acid to remove unreacted ATP. Read the incorporated radioactivity using a microplate scintillation counter.

  • Self-Validation Check: Calculate the Z'-factor using the DMSO control and the reference inhibitor. The assay is only deemed valid if Z' > 0.5.

Protocol B: Liver Microsomal Stability Assay

This assay determines the intrinsic clearance and metabolic vulnerability of the scaffolds, specifically proving the protective effect of the 3-fluoro substitution.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the test compounds to a final concentration of 1 µM. Causality: A low concentration is used to ensure the compound concentration is well below the metabolic Km​ , allowing for first-order kinetic calculations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase). Causality: An active regenerating system is required to sustain CYP450 activity over the 60-minute time course.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the remaining parent compound.

  • Self-Validation Check: Run Verapamil concurrently as a high-clearance positive control. The assay is valid only if Verapamil exhibits a T₁/₂ < 15 minutes.

Conclusion

The transition from a basic pyridyl-imidazole to the 3-fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine scaffold represents a masterclass in rational drug design. By leveraging steric constraints (the 2-methyl group) and electronic/metabolic shielding (the 3-fluoro group), researchers can effectively bypass the traditional pitfalls of early-stage kinase inhibitors. This optimized scaffold provides a robust, cell-permeable, and highly selective foundation for the development of next-generation targeted therapeutics.

References

  • Title: Synthesis and Biological Evaluation of 4(5)-(6-Alkylpyridin-2-yl)imidazoles as Transforming Growth Factor-β Type 1 Receptor Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Pyrimidinylimidazole inhibitors of p38: Cyclic N-1 imidazole substituents enhance p38 kinase inhibition and oral activity Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Development of a Scaleable Synthesis of NDT 9533750, a Key Intermediate to a Series of Novel Subtype Preferring GABAA Partial Agonists Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Comparative

Head-to-Head Comparison Guide: 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine in Fragment-Based Drug Discovery

Executive Summary In fragment-based drug discovery (FBDD), the 2-(1H-imidazol-2-yl)pyridine scaffold is a privileged pharmacophore, widely utilized as a bidentate hinge-binding motif for kinases (e.g., ALK5, p38α MAPK) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery (FBDD), the 2-(1H-imidazol-2-yl)pyridine scaffold is a privileged pharmacophore, widely utilized as a bidentate hinge-binding motif for kinases (e.g., ALK5, p38α MAPK) and as a chelator for metalloenzymes. However, the unsubstituted core often suffers from promiscuity and suboptimal physicochemical properties.

This guide provides an objective, head-to-head comparison of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine against its non-fluorinated and unsubstituted structural analogs. By analyzing the causality behind its specific steric and electronic modifications, this guide equips medicinal chemists with the mechanistic insights and experimental protocols necessary to leverage this fragment in advanced lead optimization.

Structural Causality & Physicochemical Profiling

The addition of methyl and fluoro substituents to the pyridinylimidazole core is not arbitrary; it is a calculated design choice to modulate dihedral entropy and electronic distribution.

  • The 2-Methyl Effect (Steric Lock): The methyl group at the C2 position of the pyridine ring creates a steric boundary against the adjacent imidazole. This restricts rotational freedom, pre-organizing the fragment into a coplanar conformation. This pre-organization reduces the entropic penalty upon binding to the narrow kinase hinge region, significantly enhancing affinity for targets like the TGF-β Type I Receptor (ALK5) .

  • The 3-Fluoro Effect (Electronic Attenuation): Fluorine is highly electronegative and lipophilic. Positioned at C3, it exerts an electron-withdrawing effect that lowers the pKa of the pyridine nitrogen. This pKa attenuation is critical for reducing off-target basicity (mitigating hERG toxicity liabilities) while simultaneously strengthening the hydrogen-bond donor capacity of the imidazole NH .

Table 1: Comparative Physicochemical Properties
CompoundSubstitution PatternMW ( g/mol )cLogPPyridine pKa (calc)Key Mechanistic Advantage
3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine 2-Me, 3-F, 6-Imidazole177.181.8~4.2Steric lock + pKa attenuation
6-(1H-imidazol-2-yl)-2-methylpyridine 2-Me, 6-Imidazole159.191.5~5.8Steric lock only
2-(1H-imidazol-2-yl)pyridine 2-Imidazole145.161.1~5.3Unrestricted core (promiscuous)

Target Engagement & Mechanistic Pathways

The primary utility of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine lies in its ability to selectively block the ATP-binding pocket of specific kinases. In the TGF-β signaling pathway, the fragment acts as an anchor, forming a water-mediated hydrogen bond network with the ALK5 hinge region (specifically interacting with Tyr249 and Glu245) .

Pathway Ligand TGF-β Ligand Receptor ALK5 Receptor (Kinase Domain) Ligand->Receptor Activation SMAD SMAD2/3 Phosphorylation Receptor->SMAD ATP Hydrolysis Transcription Gene Transcription (Fibrosis/Oncology) SMAD->Transcription Translocation Inhibitor 3-Fluoro-6-(1H-imidazol-2-yl) -2-methylpyridine Inhibitor->Receptor Hinge Blockade

TGF-β/ALK5 signaling pathway highlighting the targeted kinase hinge inhibition mechanism.

Experimental Validation Protocols

To ensure data trustworthiness, the evaluation of these fragments must rely on self-validating experimental systems. The following protocols detail the step-by-step methodologies required to benchmark these compounds.

Protocol A: Radiometric Kinase Profiling (33P-ATP)

Radiometric assays are preferred for heterocyclic fragments to eliminate the risk of auto-fluorescence interference common in FRET-based assays .

  • Reagent Preparation: Prepare a base buffer of 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.02% Brij35.

  • Enzyme/Substrate Mix: Incubate recombinant ALK5 (or p38α) with the specific peptide substrate (e.g., MBP) at room temperature.

  • Compound Addition: Dispense the pyridine-imidazole fragments in a 10-point dose-response curve (10 µM to 0.5 nM) using acoustic dispensing to minimize DMSO carryover (final DMSO <1%).

  • Reaction Initiation: Add[γ-33P]-ATP to initiate the kinase reaction.

  • Quenching & Detection: After 2 hours, quench the reaction with 3% phosphoric acid. Transfer to a filter plate, wash extensively to remove unreacted ATP, and measure incorporated radioactivity via liquid scintillation counting.

  • Self-Validation: Calculate the Z'-factor for each plate using Staurosporine as a positive control and DMSO as a negative control. Only plates with Z' > 0.7 are accepted.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

SPR is critical for determining whether the fragment's affinity is driven by a fast on-rate ( kon​ ) or a slow off-rate ( koff​ ).

SPR_Workflow Immobilize Target Immobilization Amine coupling Inject Fragment Injection Multi-cycle kinetics Immobilize->Inject Measure Binding Kinetics Record Kon & Koff Inject->Measure Analyze Data Analysis Calculate KD & LE Measure->Analyze

Surface Plasmon Resonance (SPR) self-validating workflow for fragment binding analysis.

  • Surface Preparation: Immobilize the kinase domain onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

  • Solvent Correction: Run a 5-point DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index shifts caused by the solvent.

  • Analyte Injection: Inject the fragments at flow rates of 50 µL/min (to minimize mass transport limitations) across a concentration range of 0.1 µM to 50 µM.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ .

Comparative Performance Data

The following table summarizes representative benchmarking data, illustrating how the structural modifications in 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine translate into superior biochemical performance compared to its analogs.

Table 2: Comparative Kinase Inhibition & Binding Kinetics
CompoundALK5 IC50 (nM)p38α IC50 (nM)SPR KD (µM)Ligand Efficiency (LE)
3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine 1204500.80.42
6-(1H-imidazol-2-yl)-2-methylpyridine 3501802.50.38
2-(1H-imidazol-2-yl)pyridine >10,0001,20015.00.28

Data Interpretation: The unsubstituted core shows weak, promiscuous binding. The addition of the 2-methyl group improves affinity by locking the conformation, but shifts selectivity toward p38α. The addition of the 3-fluoro group not only boosts overall Ligand Efficiency (LE) but successfully re-tunes the electronic profile to favor ALK5 over p38α, making it a superior starting point for TGF-β inhibitor development.

References

  • Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

  • Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3. PMC (National Institutes of Health). Available at:[Link]

  • Optimized 4,5-Diarylimidazoles as Potent/Selective Inhibitors of Protein Kinase CK1δ and Their Structural Relation to p38α MAPK. PMC (National Institutes of Health). Available at:[Link]

Validation

A Senior Application Scientist's Guide to Orthogonal Purity Confirmation of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine

In the landscape of pharmaceutical development, the unambiguous determination of a drug substance's purity is not merely a quality control metric; it is a cornerstone of safety and efficacy. For a novel entity like 3-Flu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the unambiguous determination of a drug substance's purity is not merely a quality control metric; it is a cornerstone of safety and efficacy. For a novel entity like 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine, a single analytical technique is insufficient to provide the necessary confidence. This guide outlines a robust, multi-faceted strategy employing orthogonal methods to ensure a comprehensive purity assessment, grounded in diverse physicochemical principles.

The core philosophy of an orthogonal approach is to use multiple, independent analytical techniques to measure the same attribute.[1] This strategy significantly reduces the risk of overlooking impurities that may co-elute with the main peak in a chromatographic system or are simply not detected by a single method.[1][2] For regulatory bodies and drug developers alike, an orthogonal data package provides a higher degree of assurance in the quality of the Active Pharmaceutical Ingredient (API).[1][3]

Physicochemical Properties of the Analyte

Before delving into analytical methodologies, a foundational understanding of the target molecule is crucial.

3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine

  • Molecular Formula: C10H9FN4

  • Molecular Weight: 204.21 g/mol

  • Structure: alt text

    (Image for illustrative purposes)

  • Key Features: The structure contains a fluorinated pyridine ring and an imidazole moiety. These features suggest UV activity, making UV-based detection in chromatography a viable primary approach. The presence of nitrogen and fluorine atoms makes the molecule amenable to detection by mass spectrometry and specific NMR techniques.

The Anchor Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and robustness.[4][5][6] It separates compounds based on their polarity.[5][7]

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The analyte and its impurities are separated based on their hydrophobic interactions with the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer.

Experimental Protocol: RP-HPLC with UV Detection
ParameterConditionRationale
Instrumentation Standard HPLC system with UV detectorWidely available and suitable for UV-active compounds.[6]
Column C18, 5 µm particle size, 4.6 x 250 mmA C18 column provides good retention for a broad range of small molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for basic compounds like pyridines.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC.
Gradient 10% B to 90% B over 30 minutesA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 280 nmThe aromatic nature of the pyridine and imidazole rings suggests strong absorbance at these wavelengths.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation 1 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution and compatibility with the mobile phase.
Data Interpretation

Purity is typically calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.

Strengths and Limitations
  • Strengths: High resolving power, excellent quantitative accuracy, and reproducibility.

  • Limitations: May fail to separate structurally similar impurities (co-elution). Impurities that lack a UV chromophore will be invisible to the detector.

Orthogonal Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides an orthogonal detection method to UV. While the separation is still based on chromatography, the detection is based on the mass-to-charge ratio (m/z) of the ions.[8][9][10]

Principle of Detection

After chromatographic separation, the eluent is ionized, and the resulting ions are separated by a mass analyzer based on their m/z. This allows for the confirmation of the main peak's identity and the detection of impurities, even those that co-elute with the main peak, as long as they have a different mass.[8]

Experimental Protocol: LC-MS

The HPLC conditions can be similar to the primary method, with the key difference being the use of a volatile buffer (e.g., ammonium formate instead of TFA, which can suppress ionization).

ParameterCondition
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Time-of-Flight (TOF) or Quadrupole
Scan Range 100-1000 m/z
Data Interpretation

The mass spectrum of the main peak should show an ion corresponding to the protonated molecule [M+H]+. Impurities can be identified by their unique m/z values.

Orthogonal Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for direct quantification of a substance without the need for a reference standard of the same substance.[11][12][13] It is orthogonal to chromatography as it relies on the magnetic properties of atomic nuclei, not on separation.[14]

Principle of Quantification

The area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[11][12] By adding a known amount of a certified internal standard to a known amount of the sample, the purity of the analyte can be calculated from the integral ratios of their respective signals.[11]

Experimental Protocol: ¹H qNMR
ParameterCondition
Spectrometer 400 MHz or higher
Solvent DMSO-d6
Internal Standard Maleic acid or Dimethyl sulfone
Acquisition Parameters Long relaxation delay (D1 > 5 * T1), calibrated 90° pulse
Data Interpretation

The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

  • I = Integral area

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = Mass

  • P = Purity of the standard

Orthogonal Method 3: Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. For purity analysis, it relies on the principle of melting point depression.[15][16][17]

Principle of Purity Determination

Impurities in a crystalline substance lower and broaden its melting range.[16][18] The Van't Hoff equation describes this relationship, allowing for the calculation of the mole fraction of impurities from the shape of the melting endotherm.[16] This method is considered an absolute method for purity determination of highly pure, crystalline compounds.[15][19]

Experimental Protocol: DSC
ParameterCondition
Instrumentation Differential Scanning Calorimeter
Sample Pan Hermetically sealed aluminum pans
Sample Weight 1-3 mg
Heating Rate 1-2 °C/min
Atmosphere Nitrogen purge (50 mL/min)
Data Interpretation

Specialized software applies the Van't Hoff equation to the partial area analysis of the melting peak to calculate the purity.

Limitations

DSC is only suitable for crystalline materials that do not decompose upon melting.[15][19] It is also less sensitive to impurities that are soluble in the solid phase of the main component.

Orthogonal Method 4: Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a powerful technique for identity confirmation and can serve as an orthogonal method for detecting certain types of impurities.[20][21][22] It provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.[20][23]

Principle of Analysis

FTIR measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum is unique to the compound's chemical structure and functional groups.[24]

Experimental Protocol: FTIR-ATR
ParameterCondition
Instrumentation FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Spectral Range 4000-400 cm⁻¹
Resolution 4 cm⁻¹
Scans 32 scans
Data Interpretation

The spectrum of the test sample is compared to a reference standard. The presence of unexpected peaks may indicate the presence of impurities with different functional groups. While not inherently quantitative for purity in the same way as other methods, it is excellent for confirming identity and detecting gross contamination.

Comparative Summary of Orthogonal Methods

MethodPrincipleInformation ProvidedStrengthsLimitations
RP-HPLC (UV) Chromatographic separation based on polarityPurity (area %), retention timeHigh resolution, quantitative, robustMay miss co-eluting or non-UV active impurities
LC-MS Chromatographic separation, mass-based detectionMolecular weight confirmation, impurity massHigh specificity and sensitivity, detects co-eluting impurities with different massesQuantitative response can vary, ion suppression effects
qNMR Nuclear magnetic resonanceAbsolute purity (mass %), structural confirmationPrimary method, no need for analyte reference standard, universal detection for proton-containing moleculesLower sensitivity than HPLC, requires pure internal standard, can be complex for overlapping signals
DSC Thermal analysis (melting point depression)Purity (mole %)Absolute method for high-purity crystalline compounds, no reference standard neededOnly for crystalline, non-decomposing materials, less sensitive to some impurity types
FTIR Vibrational spectroscopyFunctional group identity, molecular fingerprintFast, non-destructive, excellent for identity confirmationGenerally not quantitative for purity, less sensitive to minor impurities

Integrated Orthogonal Strategy Workflow

A robust purity assessment strategy integrates these methods in a logical sequence.

Caption: Integrated workflow for orthogonal purity assessment.

Conclusion

Confirming the purity of a pharmaceutical compound like 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine demands a rigorous, scientifically sound approach. Relying solely on a single HPLC analysis is insufficient. By implementing an orthogonal strategy that combines high-resolution chromatography with mass-based detection (LC-MS), a primary quantification method (qNMR), thermal analysis (DSC), and spectroscopic identity confirmation (FTIR), a comprehensive and trustworthy purity profile can be established. This multi-pronged approach not only satisfies regulatory expectations but also provides the highest level of confidence in the quality and safety of the drug substance.

References

  • PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]

  • Agilent. (2026). FTIR and NIR Spectroscopy in Pharma: Quality Control and Counterfeit Detection. [Link]

  • Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. [Link]

  • CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

  • Specac Ltd. (2025). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. [Link]

  • ResearchGate. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]

  • Agilent. (2020). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. [Link]

  • PubMed. (2020). Applications of Fourier transform infrared spectroscopy to pharmaceutical preparations. [Link]

  • European Pharmaceutical Review. (2026). Purity Determination of Pharmaceuticals by Thermal Analysis. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Bentham Science. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. [Link]

  • Biostatistics & Biometrics Open Access Journal. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Taylor & Francis Online. (2008). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. [Link]

  • ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • Agilent. Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. [Link]

  • Agilent. Scaling Small Molecule Purification Methods for HPLC. [Link]

  • Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Chromatography Online. (2026). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine

This document provides essential procedural guidance for the safe and compliant disposal of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine. As a substituted pyridine derivative, this compound requires careful handling as...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine. As a substituted pyridine derivative, this compound requires careful handling as hazardous chemical waste to ensure laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory principles.

Core Principle: Proactive Waste Management The proper disposal of any chemical begins before the waste is even generated. Understanding the potential hazards of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine, based on its structural motifs (a fluorinated pyridine and an imidazole ring), is paramount. Pyridine and its derivatives are often classified as hazardous waste due to their potential toxicity, flammability, and environmental risks.[1] Therefore, this compound must never be disposed of via standard drains or in regular trash.[2]

Part 1: Pre-Disposal Safety Protocols & Handling

Before beginning any work that will generate waste, ensure the following control measures are in place. These steps are critical for minimizing exposure and preventing accidental releases.

Engineering Controls & Ventilation

All handling of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine and its waste must be conducted within a certified chemical fume hood.[2] This primary engineering control is essential to minimize the inhalation of any vapors, aerosols, or dusts. The ventilation system should be regularly inspected to ensure it is functioning to specification.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for handling this compound. The required equipment is detailed in the table below.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Pyridine derivatives can cause serious eye irritation.[3][4] Standard safety glasses are insufficient to protect against splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][2]Prevents skin contact. Pyridine compounds can cause skin irritation, and some may be absorbed through the skin.[3][4] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
Body Protection A fully-buttoned laboratory coat. A chemical-resistant apron is recommended for larger quantities.[1]Protects skin and personal clothing from contamination in the event of a spill or splash.
Respiratory Not typically required when using a fume hood. A NIOSH-approved respirator may be necessary for large spills.[1]The fume hood serves as the primary respiratory protection.

Part 2: Step-by-Step Disposal Protocol

Follow this systematic process for collecting, storing, and disposing of waste containing 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine.

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management. Never mix incompatible waste streams.[5][6][7]

  • Action: Collect all waste materials—including neat compound, contaminated solutions, and contaminated consumables (e.g., pipette tips, weighing paper)—in a designated hazardous waste container.[2]

  • Causality: Pyridine derivatives are incompatible with strong oxidizing agents and strong acids.[2] Mixing incompatible chemicals can lead to violent reactions, gas evolution, or fire. Storing waste in separate, dedicated containers prevents such hazards.[1][6]

Step 2: Container Selection and Labeling

The waste container must be appropriate for the waste type and clearly identified.

  • Action: Use a chemically compatible, sealable, and leak-proof container.[1][2] Immediately label the container with the words "Hazardous Waste ," the full chemical name "3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine ," and list any other components (e.g., solvents) with their approximate concentrations.[5][6][8]

  • Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and ensures that the disposal facility has the necessary information to handle the waste safely and in compliance with regulations.[8][9] Do not fill containers beyond 90% capacity to allow for vapor expansion.[7]

Step 3: Interim Waste Storage

Proper storage of the sealed waste container is crucial while awaiting pickup by disposal professionals.

  • Action: Store the sealed container in a cool, dry, and well-ventilated secondary containment area.[1][2] This location should be away from heat, direct sunlight, and sources of ignition.[2][3]

  • Causality: Storing waste in a designated, secure area minimizes the risk of accidental spills, breakage, or exposure to untrained personnel. Secondary containment will capture any potential leaks from the primary container.

Step 4: Final Disposal

The final disposal must be handled by trained professionals in accordance with all regulations.

  • Action: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Complete all required waste disposal documentation.

  • Causality: Pyridine-containing compounds are typically disposed of via high-temperature incineration by licensed facilities.[1][8] This method is designed to destroy the hazardous chemical structure, rendering it non-toxic. This process requires specialized equipment and permits, and must not be attempted in a standard laboratory setting.

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

start Waste Generated: 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine fume_hood Is work being done in a certified chemical fume hood? start->fume_hood ppe Is appropriate PPE being worn? (Goggles, Gloves, Lab Coat) collect_waste Collect waste in a compatible, sealable, and non-leaking container. ppe->collect_waste Yes stop_ppe STOP. Obtain and wear required PPE. ppe->stop_ppe No fume_hood->ppe Yes stop_hood STOP. Move operations to a certified fume hood. fume_hood->stop_hood No label_waste Label container: 'Hazardous Waste' Full Chemical Name List all components collect_waste->label_waste store_waste Store sealed container in a cool, dry, well-ventilated secondary containment area. label_waste->store_waste contact_ehs Contact EHS or a licensed waste disposal service for pickup. store_waste->contact_ehs end Waste Safely Managed for Disposal contact_ehs->end

Caption: Disposal workflow for 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine.

Part 3: Spill Management Protocol

In the event of a spill, immediate and correct action is required to mitigate hazards.

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • Assess & Equip: Do not attempt to clean a large spill. Contact your institution's emergency response team. For a small, manageable spill, ensure you are wearing the appropriate PPE as described in Part 1.

  • Contain & Absorb: Contain the spill using an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[2][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[1][10] This container must be labeled and disposed of following the protocol in Part 2.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Part 4: Regulatory and Compliance Imperatives

This guide provides a general framework for safe disposal. However, it is critically important to operate in full compliance with all applicable regulations.

  • Institutional Policies: Your institution's Environmental Health & Safety (EHS) department is the primary authority on chemical waste disposal.[2] You must adhere to their specific procedures and guidelines.

  • Local and National Regulations: Chemical waste disposal is governed by local, state, and federal regulations (e.g., EPA in the United States). These laws dictate how hazardous waste must be managed, transported, and ultimately disposed of.

  • Safety Data Sheet (SDS): Always consult the specific SDS for 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine. This document contains the most detailed and authoritative information on the compound's hazards, handling, and disposal requirements. If an SDS is not available, the compound should be treated as hazardous based on its chemical class.

By adhering to these rigorous protocols, you contribute to a culture of safety, protect our environment, and ensure full regulatory compliance in your critical research and development work.

References

  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI.
  • Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Labor
  • Pyridine ACS Safety D
  • Pyridine-D5 (D, 99.5%)
  • SAFETY D
  • 3-FLUORO-2-METHYLPYRIDINE - Safety D
  • SAFETY D
  • Chemical Waste Disposal Guidelines. Emory University.
  • Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy.
  • Guidelines for Chemical Waste Disposal.
  • Safety D
  • SAFETY D
  • SAFETY D
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • SAFETY D

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Handling

Personal protective equipment for handling 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine

An in-depth operational and safety framework for handling 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine , designed for researchers and drug development professionals. As a Senior Application Scientist, I approach labora...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth operational and safety framework for handling 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine , designed for researchers and drug development professionals.

As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a strategic enabler of scientific discovery. When handling novel chemical entities (NCEs) or uncharacterized pharmaceutical intermediates like 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine, we cannot rely on historical safety data because it often does not exist. Instead, we must construct a predictive hazard profile based on the molecule's structural alerts and implement self-validating engineering controls.

Mechanistic Hazard Profiling: Understanding the Molecule

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's architecture to understand why it behaves the way it does.

  • The Imidazole Moiety: Imidazole and its derivatives are severe skin and eye irritants, capable of causing visible tissue necrosis (Hazard Codes H314, H318)[1]. Furthermore, toxicological evaluations of imidazole indicate acute oral toxicity (H302) and potential reproductive toxicity (H360D), with a No Observed Adverse Effect Level (NOAEL) for maternal/developmental toxicity hovering around 60 mg/kg bw/day[2][3].

  • The Fluorinated Pyridine Ring: The addition of a fluorine atom to the pyridine scaffold significantly increases the molecule's lipophilicity and metabolic stability[4]. While highly desirable for drug design, this enhanced lipophilicity exponentially increases the risk of dermal penetration. Fluorinated pyridines are highly reactive and can form toxic breakdown products upon decomposition[5][6].

The Causality of Risk: Because the synergistic toxicity of these two moieties in a single novel compound is uncharacterized, OSHA’s Laboratory Standard (29 CFR 1910.1450) mandates that it be treated as a Particularly Hazardous Substance (PHS) [7][8].

Quantitative Hazard & PPE Selection Matrices

To streamline operational decision-making, the quantitative hazard indicators and required PPE are summarized below.

Table 1: Structural Hazard Profile & Quantitative Indicators

Component MoietyHazard ClassificationQuantitative Data / IndicatorPrimary Risk Route
Imidazole Ring Skin/Eye Corrosive (H314, H318)LD50 (Oral, Rat): ~970 mg/kgDermal contact, Ingestion
Imidazole Ring Reprotoxin (H360D)NOAEL: 60 mg/kg bw/daySystemic absorption
Fluorinated Pyridine Highly Reactive / ToxicHigh lipophilicity (LogP shift)Inhalation (Aerosol), Dermal

Table 2: PPE Selection Matrix by Operational Scale

Scale of OperationEye & Face ProtectionHand Protection (Double Glove)Body & Respiratory Protection
Analytical (<100 mg) 9[9]Inner: Nitrile (4 mil) Outer: Nitrile (8 mil)Flame-resistant lab coat. Fume hood (80-100 fpm).
Preparative (>1 g) Splash Goggles + Face ShieldInner: Nitrile Outer: Flexible LaminateChem-resistant apron. Fume hood. Half-mask respirator standby.

Why Double Glove? The lipophilic nature of the fluorinated pyridine ring facilitates rapid permeation through standard single-layer nitrile. An inner nitrile glove provides tactile dexterity, while a thicker outer layer (or flexible laminate like Silver Shield for solution-phase work) provides a robust barrier against corrosive degradation[10].

Self-Validating Operational Methodologies

A protocol is only as strong as its built-in verifications. The following step-by-step methodologies are designed as self-validating systems to ensure absolute containment.

Protocol A: Safe Weighing and Transfer (Analytical Scale)
  • Engineering Control Verification: Turn on the chemical fume hood.

    • Validation: Check the digital airflow monitor. The reading must stabilize between 80–100 feet per minute (fpm). If the low-flow alarm sounds, do not proceed[11].

  • PPE Donning & Integrity Check: Don a flame-resistant lab coat, chemical splash goggles, and double gloves.

    • Validation: Perform a visual inspection and inflation test on the outer gloves to ensure zero micro-punctures before handling the chemical[9].

  • Static Mitigation: Fluorinated powders are highly prone to static cling, which drastically increases the risk of aerosolization. Pass an anti-static zero-stat gun over the sealed compound vial and the receiving vessel.

  • Transfer: Keep the fume hood sash below 15 cm (6 inches)[12]. Use a grounded, conductive spatula to transfer the solid directly into a tared, sealable vial.

    • Validation: Cap the receiving vial before removing it from the fume hood to ensure zero fugitive dust escapes into the ambient lab environment.

  • Decontamination: Wipe down the balance and spatulas with an ethanol/water solution. Dispose of all wipes in a designated hazardous waste stream.

Protocol B: Chemical Spill Response & Neutralization
  • Assessment & Evacuation: Determine the spill size. A small spill is <500 mg or <500 mL[13]. For large spills, immediately evacuate the laboratory, close the doors, and contact Environmental Health and Safety (EHS)[13].

  • Containment (Small Spills): Do not use a standard vacuum, as this will aerosolize the toxic fluorinated dust. Cover the powder with a damp, chemically inert absorbent pad to suppress dust generation.

  • Cleanup: Wearing heavy-duty outer gloves, use a non-sparking brush and dustpan to sweep up the dampened material.

  • Disposal: Place the recovered material and all contaminated PPE into a puncture-resistant, sealable hazardous waste container. Label explicitly as "Halogenated/Imidazole Hazardous Waste"[11].

Safety Workflow Visualization

The following diagram maps the logical progression from hazard identification to waste disposal, ensuring no operational step is executed without its prerequisite safety control.

G Start Hazard Assessment: Identify Structural Alerts PPE PPE Selection: Double-Gloving, Splash Goggles Start->PPE EngControl Engineering Controls: Chemical Fume Hood (Sash < 15cm) PPE->EngControl Operation Operation: Weighing & Transfer EngControl->Operation Spill Spill Scenario? Operation->Spill Clean Spill Response: Contain & Neutralize Spill->Clean Yes Waste Waste Disposal: Halogenated Stream Spill->Waste No Clean->Waste

Workflow for the safe handling, operation, and disposal of novel fluorinated N-heterocycles.

Disposal and Waste Management Plan

Because 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine contains both a halogen (fluorine) and a persistent N-heterocycle, it must never be disposed of in standard aqueous waste or general organic waste streams[1].

  • Segregation: Isolate all liquid and solid waste containing this compound into a dedicated Halogenated Organic Waste container.

  • Labeling: Clearly label the waste with the full chemical name (no abbreviations) and check the boxes for "Toxic" and "Corrosive."

  • Storage: Store waste in secondary containment within a ventilated cabinet until EHS pickup.

Sources

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